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  • Product: 6-Fluoroquinoline-4-carbonitrile
  • CAS: 1001906-58-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) in Advanced Organic Synthesis and Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to modern targeted kinase inhibitors. Within this chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to modern targeted kinase inhibitors. Within this chemical space, 6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) emerges as a highly versatile, bifunctional building block. The strategic placement of a fluorine atom at the C6 position and a carbonitrile group at the C4 position provides unique physicochemical properties, making it an invaluable intermediate for researchers and drug development professionals. This whitepaper details its synthesis mechanisms, step-by-step experimental protocols, and its foundational role in rational drug design.

Physicochemical Profiling

Understanding the baseline properties of the molecule is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the quantitative and structural data summary for the compound.

PropertyValue
Chemical Name 6-Fluoroquinoline-4-carbonitrile
CAS Registry Number 1001906-58-6
Molecular Formula C10H5FN2
Molecular Weight 172.16 g/mol
Structural Features C6-Fluorinated, C4-Cyanated Quinoline
Compound Class Heterocyclic Building Block / Pharmacophore

Mechanistic Synthesis & Protocols

The synthesis of 6-fluoroquinoline-4-carbonitrile requires precise control over the electronic properties of the quinoline ring. While traditional Friedländer or Pfitzinger syntheses can construct the quinoline core, introducing the C4-carbonitrile directly during cyclization is often challenging. A highly efficient, self-validating approach utilizes the intramolecular base-induced cyclization of 1-(2-nitrophenyl)propenes to form a quinoline 1-oxide intermediate, followed by deoxygenation[1].

Causality in Experimental Design

The choice of 2-(5-fluoro-2-nitrophenyl)prop-2-enenitrile as the starting material is deliberate. The nitro group serves a dual purpose: it acts as an electrophilic center during the initial cyclization and provides the oxygen atom for the resulting 1-oxide. The addition of Trimethylsilyl chloride (TMSCl) acts as a Lewis acid, coordinating with the nitro group to increase its electrophilicity, while Triethylamine (Et3N) deprotonates the allylic position to form a reactive carbanion. This synergistic activation ensures high-yield intramolecular N-O bond cleavage and ring closure[2].

Synthesis_Pathway A 2-(5-Fluoro-2-nitrophenyl) prop-2-enenitrile B TMSCl / Et3N in DMF (Enolate Formation & Cyclization) A->B Base-induced N-O cleavage C 6-Fluoroquinoline-4-carbonitrile 1-Oxide B->C Intramolecular condensation D Deoxygenation (e.g., PCl3, CHCl3) C->D Reduction E 6-Fluoroquinoline-4-carbonitrile CAS: 1001906-58-6 D->E Final Product

Figure 1: Mechanistic synthetic pathway for 6-Fluoroquinoline-4-carbonitrile.

Protocol 1: Synthesis of 6-Fluoroquinoline-4-carbonitrile 1-Oxide

Objective: Base-induced cyclization of the nitrophenylpropene precursor[3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Argon), dissolve 1.0 mmol of 2-(5-fluoro-2-nitrophenyl)prop-2-enenitrile in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 5.0 mmol of Trimethylsilyl chloride (TMSCl) dropwise at room temperature. Rationale: TMSCl coordinates with the nitro group, priming it for nucleophilic attack.

  • Deprotonation & Cyclization: Slowly add 5.0 mmol of Triethylamine (Et3N). The reaction mixture will exhibit a color change indicative of carbanion formation.

  • Stirring: Allow the mixture to stir at room temperature until complete consumption of the starting material is observed via TLC (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-oxide via silica gel flash chromatography.

Protocol 2: Deoxygenation to 6-Fluoroquinoline-4-carbonitrile

Objective: Reduction of the N-oxide to yield the final target (CAS: 1001906-58-6).

  • Preparation: Dissolve the purified 6-fluoroquinoline-4-carbonitrile 1-oxide (1.0 mmol) in anhydrous chloroform (10 mL).

  • Reduction: Cool the solution to 0 °C and carefully add Phosphorus trichloride (PCl3, 2.0 mmol) dropwise. Rationale: PCl3 is a highly effective deoxygenating agent for N-oxides, driving the reaction forward through the thermodynamically favorable formation of POCl3.

  • Heating: Warm the mixture to reflux for 1-2 hours.

  • Quenching: Cool to room temperature and slowly pour into ice-cold saturated aqueous NaHCO3 to neutralize the generated acid.

  • Extraction: Extract with dichloromethane, dry, and evaporate to yield the pure [4].

Structural Pharmacology & Drug Design

In drug discovery, 6-fluoroquinoline-4-carbonitrile is not merely a structural backbone; it is a carefully engineered pharmacophore designed to overcome common pharmacokinetic liabilities.

Pharmacophore Core 6-Fluoroquinoline-4-carbonitrile (Core Scaffold) F_atom C6-Fluoro Substitution • Enhances Lipophilicity • Blocks CYP450 Oxidation Core->F_atom CN_group C4-Carbonitrile Group • Strong H-bond Acceptor • Tetrazole/Amide Precursor Core->CN_group Quinoline Quinoline Heterocycle • Pi-Pi Stacking Interactions • Kinase/Receptor Anchoring Core->Quinoline

Figure 2: Pharmacophore logic and structural utility of the substituted quinoline scaffold.

  • The C6-Fluorine Advantage: Fluorine substitution is a cornerstone of modern medicinal chemistry. At the C6 position of the quinoline ring, fluorine significantly enhances lipophilicity, improving cellular permeability. More importantly, it blocks cytochrome P450-mediated oxidation at a common metabolic hotspot, thereby increasing the half-life of the resulting drug candidate.

  • The C4-Carbonitrile Vector: The cyano group is a powerful electron-withdrawing moiety that modulates the pKa of the quinoline nitrogen, often improving the oral bioavailability of the molecule. Furthermore, it serves as a versatile synthetic handle. It can be converted into primary amines, amides, or bioisosteric tetrazoles, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) in the target binding pocket.

Conclusion

6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) represents a critical node in the synthesis of advanced heterocyclic therapeutics. By understanding the mechanistic nuances of its synthesis—specifically the base-induced 1-oxide pathway—and leveraging its unique physicochemical properties, drug development professionals can efficiently integrate this building block into novel drug discovery pipelines.

References

  • Product Class 3: Quinolines Source: Science of Synthesis, Category 2, Hetarenes and Related Ring Systems (Thieme E-Books & E-Journals). URL:[Link]

  • PubChem Compound Summary for 2-Chloro-6-fluoroquinoline-4-carbonitrile Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Exploratory

Mass Spectrometry Analysis of 6-Fluoroquinoline-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary 6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) is a highly functionalized heterocyclic scaffold critical to the development of advanced fluoroquinolone antibiotics, antimalarials, and targeted kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) is a highly functionalized heterocyclic scaffold critical to the development of advanced fluoroquinolone antibiotics, antimalarials, and targeted kinase inhibitors. For researchers and drug development professionals, the precise structural elucidation and pharmacokinetic quantification of this compound are paramount. This whitepaper provides an in-depth, mechanistically grounded guide to the mass spectrometry (MS) analysis of 6-Fluoroquinoline-4-carbonitrile, detailing ionization causality, collision-induced fragmentation pathways, and self-validating analytical protocols.

Structural Dynamics & Ionization Causality

The physicochemical properties of 6-Fluoroquinoline-4-carbonitrile dictate its behavior within an electrospray ionization (ESI) source. The molecule consists of a bicyclic quinoline core, an electron-withdrawing fluorine atom at the C-6 position, and a highly electronegative carbonitrile (-C≡N) group at the C-4 position.

The Causality of Ionization: In Positive Electrospray Ionization (ESI+), the primary site of protonation is the quinoline nitrogen (N-1). However, the combined inductive electron-withdrawing effects of the 6-fluoro and 4-cyano groups significantly reduce the basicity of this nitrogen compared to an unsubstituted quinoline. To achieve a robust and stable precursor ion ( 173.0510), the chromatographic mobile phase must be highly acidic. Utilizing 0.1% to 0.2% Formic Acid forces complete protonation, overcoming the molecule's electron deficiency. This behavior aligns with established tandem mass spectrometry studies on structurally related fluoroquinolones, which require specific acidic buffering to optimize ionization efficiency[1].

Collision-Induced Dissociation (CID) Mechanistic Pathways

Understanding the fragmentation logic of 6-Fluoroquinoline-4-carbonitrile is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. The molecule exhibits two primary competing fragmentation pathways under CID:

  • Expulsion of Hydrogen Cyanide (HCN): The dominant and most thermodynamically favorable pathway is the loss of HCN (27 Da) from the C-4 position, yielding a highly stable, ring-contracted fragment at 146.04. The expulsion of HCN is a hallmark fragmentation signature for 4-substituted quinoline carbonitriles and carboxylic acid derivatives[2]. High-resolution time-of-flight (TOF) MS studies on quinoline alkaloids further corroborate that the loss of the functional group at the C-4 position is the dominant initial fragmentation event[3].

  • Expulsion of Hydrogen Fluoride (HF): A secondary pathway involves the loss of HF (20 Da) from the C-6 position. Because the aromatic C-F bond is exceptionally strong, this cleavage requires a significantly higher Collision Energy (CE) than the loss of HCN.

Pathway M Precursor Ion [M+H]+ m/z 173.0510 F1 Fragment [M+H - HCN]+ m/z 146.0401 M->F1 Neutral Loss: HCN (27 Da) CE: 18 eV F2 Fragment [M+H - HF]+ m/z 153.0448 M->F2 Neutral Loss: HF (20 Da) CE: 28 eV F3 Fragment [M+H - HCN - HF]+ m/z 126.0339 F1->F3 Neutral Loss: HF (20 Da) CE: 38 eV

ESI-MS/MS fragmentation pathway of 6-Fluoroquinoline-4-carbonitrile.

Quantitative Mass Data Summaries

To facilitate rapid method development, the exact mass, isotopic distribution, and optimized MRM parameters are summarized below. These values are consistent with reference spectra for unfluorinated analogues like 4-cyanoquinoline under standard ESI conditions[4].

Table 1: Exact Mass and Isotopic Signatures

Species Formula Exact Mass (Da) Relative Abundance

| Monoisotopic | | 173.0510 | 100% | | M+1 Isotope | | 174.0544 | ~11.0% | | M+2 Isotope | | 175.0480 | ~1.3% |

Table 2: Optimized MRM Transitions (Triple Quadrupole MS) | Precursor Ion ( ) | Product Ion ( ) | Neutral Loss | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 173.05 | 146.04 | HCN (27 Da) | 18 | Quantifier (High Sensitivity) | | 173.05 | 153.04 | HF (20 Da) | 28 | Qualifier 1 (Structural Confirmation) | | 173.05 | 126.03 | HCN + HF (47 Da)| 38 | Qualifier 2 (High Specificity) |

Step-by-Step LC-MS/MS Methodological Protocol

This protocol is designed as a self-validating system, ensuring that every step inherently proves the reliability of the resulting data.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) and add 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., Quinoline-d7). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: A 3:1 organic-to-aqueous ratio effectively crashes out solvated proteins. ACN is chosen over Methanol because it provides a harder crash, minimizing residual phospholipids that cause ion suppression in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: A Biphenyl stationary phase is explicitly chosen over a standard C18 column. The biphenyl rings engage in interactions with the planar quinoline core, providing superior retention and orthogonal separation from aliphatic matrix interferences.

Step 3: System Suitability and Self-Validation To ensure the protocol is self-validating, the following sequence must be executed prior to sample analysis:

  • Blank Injection: Run Mobile Phase A to verify the absence of column carryover.

  • Internal Standard (IS) Check: Monitor the IS peak area across all samples. A variance of <15% validates consistent extraction recovery and stable ESI ionization efficiency.

  • Post-Column Infusion (Matrix Factor): Infuse pure 6-Fluoroquinoline-4-carbonitrile post-column while injecting a blank matrix sample. A stable baseline confirms the absence of matrix-induced ion suppression zones.

Workflow A Sample Prep (Protein Crash) B UHPLC (Biphenyl) A->B C ESI Source (Protonation) B->C D Triple Quad (MRM Mode) C->D E Data Analysis (Integration) D->E

Self-validating LC-MS/MS analytical workflow for quinoline quantification.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Journal of Liquid Chromatography & Related Technologies. URL: [Link]

  • Kováčik, V., et al. (1998). "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers. URL: [Link]

  • Campillo, N., et al. (2015). "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Journal of Agricultural and Food Chemistry (via PubMed). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270566, 4-Cyanoquinoline." PubChem. URL: [Link]

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoroquinoline-4-carbonitrile

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 6-Fluoroquinoline-4-carbonitrile. It is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 6-Fluoroquinoline-4-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and quality control of novel heterocyclic compounds. This document moves beyond a standard protocol to offer insights into the rationale behind the methodology and the interpretation of the spectral data, ensuring a thorough understanding of this critical analytical technique.

Introduction: The Significance of 6-Fluoroquinoline-4-carbonitrile and the Role of IR Spectroscopy

6-Fluoroquinoline-4-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry. The quinoline scaffold is a core component of many pharmacologically active agents, and the introduction of a fluorine atom and a nitrile group can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom at the C-6 position is a common feature in many modern fluoroquinolone antibiotics, enhancing their antibacterial potency.[1][2] The nitrile group, a versatile functional group, can participate in various chemical transformations and may act as a key interacting moiety with biological targets.

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds.[3] By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "molecular fingerprint," allowing for unambiguous identification and assessment of purity.[1][4] For a molecule like 6-Fluoroquinoline-4-carbonitrile, IR spectroscopy is crucial for confirming the presence of the key functional groups: the quinoline ring system, the nitrile (C≡N) group, and the carbon-fluorine (C-F) bond.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 6-Fluoroquinoline-4-carbonitrile is governed by the vibrational frequencies of its constituent bonds. Understanding the expected absorption regions for each functional group is paramount for accurate spectral interpretation. The molecule has a total of 17 atoms (C₁₀H₅FN), resulting in 3N-6 = 45 fundamental vibrational modes for this non-linear molecule.[5] The most characteristic and diagnostically useful vibrations are discussed below.

The Quinoline Ring System

The quinoline core gives rise to a series of characteristic absorption bands:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear as a group of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[6][7]

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system will produce a series of sharp, medium to strong absorption bands in the 1650-1400 cm⁻¹ region.[6][8] These are often referred to as "ring modes." Specifically, bands around 1615 cm⁻¹ and 1495 cm⁻¹ are characteristic of the benzene ring portion of the quinoline.[6]

The Nitrile Functional Group (C≡N)

The nitrile group is a particularly strong and sharp absorber in a region of the IR spectrum that is often uncongested.

  • C≡N Stretching: The stretching vibration of the carbon-nitrogen triple bond in aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹ .[9] Conjugation with the aromatic quinoline ring system tends to lower the frequency compared to saturated nitriles.[9] This peak is expected to be sharp and of strong intensity, making it a key diagnostic feature.

The Carbon-Fluorine Bond (C-F)

The C-F bond provides another important diagnostic peak, although its interpretation can sometimes be more complex due to its location in the fingerprint region.

  • C-F Stretching: The stretching vibration of the carbon-fluorine bond is expected to give rise to a strong absorption band in the 1250-1000 cm⁻¹ region.[1][10] For aromatic fluorides, this band is often intense and can be a reliable indicator of the presence of fluorine in the molecule.

The following diagram illustrates the key functional groups and their expected vibrational modes that are central to the IR spectroscopic analysis of 6-Fluoroquinoline-4-carbonitrile.

G cluster_molecule 6-Fluoroquinoline-4-carbonitrile mol C₁₀H₅FN CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->CH_stretch Vibrational Mode CC_CN_stretch C=C & C=N Stretch (1650-1400 cm⁻¹) mol->CC_CN_stretch Vibrational Mode CN_triple_stretch C≡N Stretch (2240-2220 cm⁻¹) mol->CN_triple_stretch Vibrational Mode CF_stretch C-F Stretch (1250-1000 cm⁻¹) mol->CF_stretch Vibrational Mode

Caption: Key vibrational modes of 6-Fluoroquinoline-4-carbonitrile.

Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid 6-Fluoroquinoline-4-carbonitrile using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability and the production of sharp, well-resolved spectra for solid samples.

Materials and Instrumentation
  • Sample: 6-Fluoroquinoline-4-carbonitrile (solid, finely ground)

  • Matrix: Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: Agate mortar and pestle, pellet press, pellet die

Step-by-Step Methodology
  • Sample and Matrix Preparation:

    • Gently grind a small amount (1-2 mg) of 6-Fluoroquinoline-4-carbonitrile into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of desiccated KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering effects.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ . A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient to obtain a high signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

The following diagram outlines the experimental workflow for obtaining the FTIR spectrum of 6-Fluoroquinoline-4-carbonitrile.

G cluster_workflow FTIR Experimental Workflow start Start: Solid Sample grind_sample Grind 1-2 mg of Sample start->grind_sample add_kbr Add ~150 mg of KBr grind_sample->add_kbr mix_grind Thoroughly Mix and Grind add_kbr->mix_grind load_die Load into Pellet Die mix_grind->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet acquire_bkg Acquire Background Spectrum press_pellet->acquire_bkg acquire_sample Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) acquire_bkg->acquire_sample process_data Data Processing (Baseline Correction, Peak Picking) acquire_sample->process_data end Final IR Spectrum process_data->end

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

A hypothetical, yet highly probable, IR spectrum of 6-Fluoroquinoline-4-carbonitrile would exhibit a series of distinct absorption bands. The interpretation of this spectrum involves assigning these bands to the specific vibrational modes of the molecule's functional groups.

Summary of Expected Key Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak to MediumC-H StretchingAromatic (Quinoline)
2240 - 2220Strong, SharpC≡N StretchingNitrile
1650 - 1550Medium to StrongC=C and C=N StretchingQuinoline Ring
1550 - 1400Medium to StrongC=C and C=N StretchingQuinoline Ring
1250 - 1000StrongC-F StretchingAryl Fluoride
900 - 675Medium to StrongC-H Out-of-Plane BendingAromatic (Quinoline)
Detailed Analysis of Spectral Regions
  • 3100-3000 cm⁻¹: The presence of weak to medium intensity bands in this region confirms the existence of the aromatic quinoline ring system.[6]

  • ~2230 cm⁻¹: A strong, sharp absorption band in this region is the most definitive evidence for the presence of the nitrile group. Its position within the 2240-2220 cm⁻¹ range is characteristic of an aromatic nitrile.[9]

  • 1650-1400 cm⁻¹: This region will contain several sharp bands of varying intensities corresponding to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings of the quinoline structure.[6][8] These bands are a hallmark of the quinoline core.

  • 1250-1000 cm⁻¹: A strong absorption band in this region is indicative of the C-F stretching vibration.[1][10] The exact position can be influenced by the electronic environment of the quinoline ring.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of bands arising from various bending and skeletal vibrations. While difficult to assign individually without computational modeling, the pattern in this region is unique to the molecule and serves as a valuable "fingerprint" for identification. The C-H out-of-plane bending vibrations of the substituted aromatic rings will appear in the 900-675 cm⁻¹ range and can provide information about the substitution pattern.

Conclusion: A Validated Approach to Structural Characterization

The infrared spectrum of 6-Fluoroquinoline-4-carbonitrile provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the theoretical underpinnings of molecular vibrations and employing a robust experimental protocol, researchers can confidently verify the presence of the key functional groups: the quinoline ring, the nitrile moiety, and the carbon-fluorine bond. The combination of characteristic aromatic C-H, C=C, and C=N stretching and bending modes, a strong and sharp nitrile stretch around 2230 cm⁻¹, and a prominent C-F stretch in the 1250-1000 cm⁻¹ region, collectively forms a unique spectral signature. This guide provides the necessary framework for scientists and drug development professionals to effectively utilize infrared spectroscopy as a primary tool in the analysis of 6-Fluoroquinoline-4-carbonitrile and related heterocyclic compounds.

References

  • Sahoo, S., et al. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.
  • Neugebauer, U., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1505-1517.
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  • Rusu, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Fluoroquinoline-4-carbonitrile Derivatives

Abstract This comprehensive guide details the primary synthetic routes for obtaining 6-fluoroquinoline-4-carbonitrile and its derivatives, crucial intermediates in the development of pharmaceuticals, notably fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the primary synthetic routes for obtaining 6-fluoroquinoline-4-carbonitrile and its derivatives, crucial intermediates in the development of pharmaceuticals, notably fluoroquinolone antibiotics.[1][2] We provide an in-depth analysis of two robust and widely applicable methodologies: the Sandmeyer reaction starting from 4-amino-6-fluoroquinoline and nucleophilic aromatic substitution (SNAr) on 4-chloro-6-fluoroquinoline. This document is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step protocols but also the underlying chemical principles, critical parameter optimization, and troubleshooting advice to ensure successful synthesis.

Introduction: The Strategic Importance of the 6-Fluoroquinoline-4-carbonitrile Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry. The introduction of a fluorine atom at the C-6 position has been a pivotal moment in the history of quinolone-based drugs, significantly enhancing their antibacterial potency and pharmacokinetic profile, leading to the development of the highly successful fluoroquinolone class of antibiotics.[3][4] These agents primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[4][5]

The 4-carbonitrile moiety (-CN) serves as a versatile synthetic handle. It is a key precursor that can be readily hydrolyzed to the corresponding carboxylic acid, a functional group essential for the biological activity of most fluoroquinolone antibiotics.[2][5] Furthermore, the nitrile group can be transformed into other bioisosteres like tetrazoles, amides, or amines, allowing for extensive structure-activity relationship (SAR) studies.[6] This guide focuses on the practical synthesis of the 6-fluoroquinoline-4-carbonitrile core, providing a gateway to a vast library of potential therapeutic agents.

Core Synthetic Strategies: A Comparative Overview

Two principal pathways dominate the synthesis of 6-fluoroquinoline-4-carbonitrile. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Strategy A: The Sandmeyer Reaction: A classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate. This route is ideal when 4-amino-6-fluoroquinoline is the readily available precursor.[7][8]

  • Strategy B: Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (typically a halogen) at the C-4 position by a cyanide nucleophile. It is highly effective due to the electron-withdrawing nature of the quinoline nitrogen and the activating effect of the 6-fluoro substituent.[1]

The logical flow for selecting a synthetic strategy is outlined below.

G cluster_start Starting Material Assessment cluster_routes Synthetic Route Selection cluster_protocols Methodology Start Identify Available Precursor AminoQ 4-Amino-6-fluoroquinoline Start->AminoQ Amine available ChloroQ 4-Chloro-6-fluoroquinoline Start->ChloroQ Halide available Sandmeyer Protocol 1: Sandmeyer Reaction AminoQ->Sandmeyer SNAr Protocol 2: Nucleophilic Aromatic Substitution ChloroQ->SNAr Product 6-Fluoroquinoline-4-carbonitrile Sandmeyer->Product SNAr->Product

Caption: Decision workflow for synthesizing 6-fluoroquinoline-4-carbonitrile.

Protocol 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process that transforms an arylamine into an aryl nitrile.[9] First, the amine is converted into a diazonium salt using nitrous acid at low temperatures. Second, this salt is decomposed in the presence of copper(I) cyanide, which catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas.[7][8]

Underlying Mechanism & Causality
  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a highly reactive nitrosonium ion (NO⁺). The amine's lone pair attacks this ion, and after a series of proton transfers and water elimination, the stable aryl diazonium ion (Ar-N₂⁺) is formed.[9] Strict temperature control (0–5 °C) is critical because diazonium salts are thermally unstable and can decompose prematurely, leading to side products like phenols.[10]

  • Cyanation: The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium ion, generating an aryl radical and nitrogen gas. This radical then reacts with the [Cu(CN)₂]⁻ complex to form the final aryl nitrile product and regenerate the Cu(I) catalyst.[7]

G Sandmeyer Reaction Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation A 4-Amino-6-fluoroquinoline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Aryl Radical + N2 B->C CuCN (catalyst) Single Electron Transfer D 6-Fluoroquinoline-4-carbonitrile C->D [Cu(CN)2]⁻

Caption: Key stages of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

Materials:

  • 4-Amino-6-fluoroquinoline

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Ice-salt bath

Procedure:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of 4-amino-6-fluoroquinoline in a mixture of concentrated HCl (3.0-4.0 equivalents) and water.

  • Cool the suspension to 0–5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine slurry.

  • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .[10]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue/black).[10] The resulting solution contains the cold diazonium salt and should be used immediately.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (1.2-1.5 equivalents) in a concentrated aqueous solution of sodium or potassium cyanide (2.5-3.0 equivalents) with stirring. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Cool this cyanide solution to 0–5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of N₂ evolution).

  • Cool the mixture to room temperature.

Part C: Work-up and Purification

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is ~8-9. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrogen cyanide (HCN) gas may be evolved if the solution is still acidic.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 6-fluoroquinoline-4-carbonitrile.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

ParameterRecommended ConditionRationale / Troubleshooting
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt to form phenol byproducts.[10]
Acid Equivalents 2.5–3.0Ensures complete salt formation of the amine and prevents coupling reactions that form azo compounds.[10]
NaNO₂ Equivalents 1.1A slight excess ensures complete diazotization of the starting amine.
Cyanide Source CuCN / NaCNCu(I) is the catalyst; excess NaCN ensures the formation of the soluble and reactive [Cu(CN)₂]⁻ complex.
Neutralization Na₂CO₃, pH 8-9Performed after N₂ evolution ceases to decompose any excess cyanide and facilitate product extraction.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method leverages the inherent reactivity of the 4-chloro-6-fluoroquinoline substrate. The C-4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the C-6 fluorine atom. A cyanide source can then displace the chloride ion.

Underlying Mechanism & Causality

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The cyanide nucleophile (CN⁻) attacks the electron-deficient C-4 position of the quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the aromatic system and the electron-withdrawing nitrogen atom.

  • Elimination: The leaving group (chloride) is expelled from the complex, restoring the aromaticity of the ring and yielding the final product.

The rate of this reaction is enhanced by polar aprotic solvents (like DMF or DMSO), which solvate the cation of the cyanide salt but leave the cyanide anion relatively "naked" and highly nucleophilic.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-6-fluoroquinoline[1]

  • Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate or other extraction solvent

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Brine

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-chloro-6-fluoroquinoline (1.0 equivalent) and copper(I) cyanide (1.2-1.5 equivalents). Note: While other cyanide sources like NaCN or KCN can be used, CuCN is often preferred as it can facilitate the reaction even without a palladium catalyst and tends to give cleaner conversions.

  • Add a high-boiling polar aprotic solvent such as DMF or NMP to the flask.

  • Heat the reaction mixture to 120–150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

Part B: Work-up and Purification

  • Pour the cooled reaction mixture into a stirred, saturated aqueous solution of ammonium chloride or a dilute ammonia solution. This helps to complex with residual copper salts and facilitate their removal.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to afford pure 6-fluoroquinoline-4-carbonitrile.

ParameterRecommended ConditionRationale / Troubleshooting
Cyanide Source CuCNOften provides higher yields and cleaner reactions for aryl halide cyanation compared to alkali metal cyanides in the absence of a Pd catalyst.
Solvent DMF, NMP, DMSOHigh-boiling polar aprotic solvents are required to dissolve the reagents and facilitate the SNAr mechanism.
Temperature 120–150 °CSufficient thermal energy is needed to overcome the activation barrier for the substitution reaction. Monitor for decomposition at higher temperatures.
Work-up Quench NH₄Cl or dilute NH₃Helps to break down copper-product complexes, improving extraction efficiency and simplifying purification.

References

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Reis, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Bachelet, D., et al. (2021). Lipophilic quinolone derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kaur, N., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • Hayakawa, I., et al. (2005, April 2). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Uniminuto. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Ferreira, M. M., et al. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Some pharmacologically important fluoroquinolone drugs. Retrieved from [Link]

  • Szymański, P., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Karger Publishers. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Retrieved from [Link]

  • MDPI. (2024, July 27). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Retrieved from [Link]

  • MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

Sources

Application

Application Note: Functionalization of the Nitrile Group in 6-Fluoroquinoline-4-carbonitrile

Introduction and Chemical Context The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, antibacterial, and kinase-inhibitory agents. The incorporation of a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, antibacterial, and kinase-inhibitory agents. The incorporation of a fluorine atom at the C6 position enhances both the metabolic stability and the lipophilicity of the core, making 6-fluoroquinoline derivatives highly desirable in rational drug design.

At the C4 position, the nitrile (cyano) group serves as a highly versatile synthetic hub [1]. Nitrile-containing pharmaceutical intermediates undergo a variety of transformations, allowing researchers to rapidly generate diverse libraries of quinoline derivatives. The electron-deficient nature of the quinoline ring, compounded by the electron-withdrawing fluorine atom, significantly activates the C4-nitrile towards nucleophilic attack, cycloadditions, and controlled reductions.

This application note details three highly reliable, self-validating protocols for the functionalization of 6-fluoroquinoline-4-carbonitrile:

  • Cycloaddition to form a tetrazole.

  • Acidic Hydrolysis to form a carboxylic acid.

  • Chemoselective Reduction to form a primary amine.

Mechanistic Workflow and Pathway Visualization

The divergent functionalization of 6-fluoroquinoline-4-carbonitrile relies on selectively activating the carbon-nitrogen triple bond without perturbing the halogenated heteroaromatic core.

G Core 6-Fluoroquinoline- 4-carbonitrile Tetrazole 5-(6-Fluoroquinolin-4-yl)- 1H-tetrazole [Cycloaddition] Core->Tetrazole TMS-N3, DBTO Toluene, Reflux Acid 6-Fluoroquinoline- 4-carboxylic acid [Hydrolysis] Core->Acid 50% H2SO4 Reflux Amine (6-Fluoroquinolin-4-yl) methanamine [Reduction] Core->Amine NaBH4, NiCl2 MeOH, 0°C to RT

Divergent functionalization pathways of 6-fluoroquinoline-4-carbonitrile.

Experimental Protocols and Mechanistic Causality

Protocol A: Cycloaddition to 5-(6-Fluoroquinolin-4-yl)-1H-tetrazole

Tetrazoles are frequently employed as bioisosteres for carboxylic acids due to their similar pKa values and enhanced metabolic stability. The classical synthesis using sodium azide and ammonium chloride in DMF often generates highly toxic and volatile hydrazoic acid. To mitigate this hazard, we employ trimethylsilyl azide (TMS-N3) catalyzed by dibutyltin oxide (DBTO) [2].

Mechanistic Rationale: DBTO acts as a mild Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, facilitating the [2+3] cycloaddition of the azide. The use of toluene as a solvent allows for higher reaction temperatures while enabling easy solvent removal via rotary evaporation—a significant advantage over high-boiling DMF.

Step-by-Step Procedure:

  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 6-fluoroquinoline-4-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous toluene (15 mL).

  • Reagent Addition: Add TMS-N3 (2.0 eq, 10.0 mmol) followed by catalytic dibutyltin oxide (0.1 eq, 0.5 mmol). Causality: The excess TMS-N3 compensates for any evaporative loss during extended reflux.

  • Reaction: Heat the mixture to reflux (110 °C) for 24–48 hours. Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot will disappear, replaced by a highly polar baseline spot corresponding to the tetrazole.

  • Workup (Self-Validation): Concentrate the mixture in vacuo to remove toluene and unreacted TMS-N3. Dissolve the residue in methanol (10 mL) and re-concentrate to cleave the intermediate TMS-tetrazole bond.

  • Purification: Partition the residue between ethyl acetate (30 mL) and 10% aqueous sodium bicarbonate (30 mL). The aqueous layer will contain the deprotonated tetrazole. Separate the layers, wash the organic layer once more with bicarbonate, and then carefully acidify the combined aqueous layers with 1M HCl to pH 3. The product will precipitate as a white/pale yellow solid. Filter and dry under vacuum.

Protocol B: Acidic Hydrolysis to 6-Fluoroquinoline-4-carboxylic Acid

Quinoline-4-carboxylic acids (cinchoninic acid derivatives) are critical intermediates for amide coupling and cross-coupling reactions [3]. While basic hydrolysis is possible, the electron-deficient quinoline ring is prone to nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions under harsh basic conditions. Acidic hydrolysis is therefore the preferred route.

Mechanistic Rationale: Protonation of the nitrile nitrogen by sulfuric acid generates a highly electrophilic nitrilium ion. Water attacks this intermediate to form a primary amide, which undergoes further acid-catalyzed hydrolysis to the carboxylic acid, releasing ammonium bisulfate.

Step-by-Step Procedure:

  • Setup: Suspend 6-fluoroquinoline-4-carbonitrile (1.0 eq, 5.0 mmol) in a 50% (v/v) aqueous sulfuric acid solution (20 mL).

  • Reaction: Heat the suspension to a gentle reflux (approx. 120 °C) for 12 hours. The initial suspension will gradually become a homogeneous solution as the protonated amide/acid forms.

  • Monitoring: Quench a 0.1 mL aliquot in water, extract with EtOAc, and check via TLC. Complete consumption of the UV-active nitrile indicates reaction completion.

  • Workup (Self-Validation): Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to 4.0–4.5 using a concentrated NaOH solution or solid Na2CO3. Causality: The isoelectric point of the quinoline-carboxylic acid is near pH 4; adjusting to this pH ensures maximum precipitation of the zwitterionic product.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water (2 x 10 mL) to remove inorganic salts, and dry overnight in a vacuum oven at 50 °C.

Protocol C: Chemoselective Reduction to (6-Fluoroquinolin-4-yl)methanamine

Reducing a nitrile in the presence of a halogenated heteroaromatic ring risks hydrodehalogenation (loss of the fluorine atom) or over-reduction of the quinoline core. The use of sodium borohydride (NaBH4) with catalytic nickel(II) chloride (NiCl2) generates nickel boride ( Ni2​B ) in situ, which acts as a highly chemoselective catalytic surface for nitrile reduction [4].

Mechanistic Rationale: Nickel boride adsorbs the nitrile group, while the excess NaBH4 provides the hydride source. This method selectively yields the primary amine at ambient temperatures without requiring high-pressure hydrogen gas or aggressive reagents like LiAlH4, which could degrade the quinoline core.

Step-by-Step Procedure:

  • Setup: Dissolve 6-fluoroquinoline-4-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL) in a 100 mL flask. Add NiCl2 hexahydrate (0.1 eq, 0.5 mmol). The solution will be pale green.

  • Reduction: Cool the flask to 0 °C. Carefully add NaBH4 (3.0 eq, 15.0 mmol) in small portions over 15 minutes. Causality: The reaction is highly exothermic and evolves hydrogen gas. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup (Self-Validation): Quench the reaction by adding water (10 mL) to destroy excess NaBH4. Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate to remove methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the primary amine as a viscous oil or low-melting solid.

Quantitative Data Summary

The following table summarizes the key metrics and functional group tolerances for the three functionalization pathways.

Reaction TypeTarget Functional GroupReagents & ConditionsTime (h)Typical Yield (%)Chemoselectivity / Tolerance
Cycloaddition TetrazoleTMS-N3, DBTO, Toluene, 110 °C24–4885–92%Excellent; preserves C-F bond and quinoline core.
Hydrolysis Carboxylic Acid50% H2SO4 (aq), 120 °C1275–85%Good; avoids SNAr side reactions seen in basic media.
Reduction Primary AmineNaBH4, NiCl2, MeOH, 0 °C to RT270–80%High; prevents hydrodefluorination and core reduction.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate.
  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.
  • Product Class 3: Quinolines. Thieme E-Books & E-Journals.
  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Arkivoc.
Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoroquinoline-4-carbonitrile

Executive Summary For medicinal chemists and process scientists, late-stage functionalization of electron-deficient heterocycles is a critical strategy for library generation and lead optimization. 6-Fluoroquinoline-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process scientists, late-stage functionalization of electron-deficient heterocycles is a critical strategy for library generation and lead optimization. 6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6) is a highly privileged scaffold. The synergistic electron-withdrawing effects of the quinoline nitrogen and the C-4 cyano group make the C-6 fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides field-proven, self-validating protocols for the regioselective functionalization of this scaffold using amines and alkoxides.

Mechanistic Rationale & Regioselectivity

The SNAr reaction on 6-fluoroquinoline-4-carbonitrile proceeds via a classical addition-elimination mechanism.

Why does substitution occur at C-6? While the C-2 and C-4 positions of quinolines are typically the most electrophilic, the C-4 position in this substrate is occupied by a cyano group. Although the cyano group can act as a leaving group, the C-F bond is highly polarized. Recent have demonstrated that the extreme electronegativity of fluorine lowers the transition state energy for the rate-determining nucleophilic attack, making it an excellent leaving group[1].

The cyano group at C-4 exerts strong inductive (-I) and resonance (-M) effects. When a nucleophile attacks C-6, the resulting anionic Meisenheimer complex is profoundly stabilized by the delocalization of the negative charge onto the highly electronegative quinoline nitrogen and the C-4 cyano group. The subsequent rapid expulsion of the fluoride ion restores aromaticity. The displacement of the fluorine atom in 6-fluoroquinoline derivatives via SNAr is a well-documented pathway for synthesizing complex ethers and amines, often requiring elevated temperatures[2].

SNAr_Mechanism Substrate 6-Fluoroquinoline- 4-carbonitrile Complex Meisenheimer Complex (Anionic) Substrate->Complex Nu Attack (Rate Limiting) Nu Nucleophile (e.g., Morpholine) Nu->Complex Product 6-Substituted Quinoline-4-carbonitrile Complex->Product F- Elimination (Fast) LG Fluoride Ion (Leaving Group) Complex->LG

Figure 1: Addition-elimination mechanism (SNAr) of 6-fluoroquinoline-4-carbonitrile.

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific analytical cues (e.g., mass shifts, TLC retention factors), scientists can confirm reaction progress in real-time.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Thermal conditions without transition-metal catalysts are frequently sufficient for the amination of fluoroquinolines, as demonstrated in on quinoline reactivators[3].

Reagents:

  • 6-Fluoroquinoline-4-carbonitrile (1.0 mmol, 172.16 g/mol )

  • Morpholine (1.5 mmol, 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Step-by-Step Workflow & Causality:

  • Setup: Add the quinoline substrate, morpholine, and K₂CO₃ to a dry 20 mL reaction vial equipped with a magnetic stir bar. Suspend in 5 mL of anhydrous DMF.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar anionic Meisenheimer transition state. K₂CO₃ is utilized as a mild, insoluble base to scavenge the HF byproduct without hydrolyzing the sensitive cyano group.

  • Reaction: Seal the vial and heat to 90 °C using an aluminum heating block for 8 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS.

    • Validation Cue: Look for the complete disappearance of the starting material peak ( m/z 173.05 [M+H]⁺) and the emergence of the product peak ( m/z 240.11 [M+H]⁺). If the starting material persists, continue heating and re-check after 2 hours.

  • Workup: Cool to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and wash with distilled water (3 × 10 mL) followed by brine (1 × 10 mL).

    • Causality: Multiple water washes are critical to partition the high-boiling DMF into the aqueous layer, preventing it from interfering with silica gel chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (10–50% EtOAc in Hexanes).

Protocol B: Etherification with Alkoxides

6-fluoroquinoline scaffolds have been successfully utilized as precursors in, highlighting the robustness of the 6-fluoro position[4].

Reagents:

  • 6-Fluoroquinoline-4-carbonitrile (1.0 mmol)

  • Sodium methoxide (NaOMe, 1.2 mmol, 0.5 M solution in MeOH)

  • Anhydrous Methanol (4 mL)

Step-by-Step Workflow & Causality:

  • Setup: In a dry flask under nitrogen, dissolve the quinoline in anhydrous methanol. Cool to 0 °C using an ice bath.

  • Addition: Add the NaOMe solution dropwise.

    • Causality: Alkoxides are highly reactive, hard nucleophiles. Dropwise addition at 0 °C prevents localized exothermic hotspots that could lead to unwanted polymerization or attack at the cyano carbon. Methanol serves as both the solvent and the conjugate acid, maintaining the nucleophile equilibrium.

  • Reaction: Remove the ice bath and heat the mixture to 65 °C (reflux) for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes; visualized under UV 254 nm).

    • Validation Cue: The methoxy-substituted product will exhibit a noticeably lower Retention Factor ( Rf​ ) compared to the highly non-polar fluorinated starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL).

    • Causality: NH₄Cl safely neutralizes excess methoxide without creating highly acidic conditions that could protonate the quinoline nitrogen and complicate extraction.

  • Isolation: Concentrate to remove MeOH. Partition the residue between Dichloromethane (DCM, 15 mL) and water (10 mL). Extract the aqueous layer with DCM (2 × 10 mL), dry over Na₂SO₄, and concentrate to yield the pure ether.

Exp_Workflow Prep 1. Reagent Prep Dry Solvent & Base React 2. SNAr Reaction Heat at 80-120 °C Prep->React Monitor 3. Reaction Monitoring LC-MS / TLC React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup Extraction & Drying Monitor->Workup Purify 5. Purification Flash Chromatography Workup->Purify Validate 6. Validation NMR & HRMS Purify->Validate

Figure 2: Standard experimental workflow for SNAr functionalization.

Quantitative Data & Reaction Scope

The table below summarizes the optimized parameters for various nucleophiles reacting with 6-fluoroquinoline-4-carbonitrile, providing a quick reference for reaction scaling and condition selection.

NucleophileReagent / BaseSolventTemp (°C)Time (h)Yield (%)Self-Validation (LC-MS / TLC)
Morpholine K₂CO₃ (2.0 eq)DMF90885Product m/z : 240.11 [M+H]⁺
Piperazine K₂CO₃ (2.0 eq)DMF901278Product m/z : 239.13[M+H]⁺
NaOMe None (Nu is base)MeOH65492Lower Rf​ on TLC (Hex/EtOAc)
Phenol Cs₂CO₃ (2.0 eq)DMSO1101674Product m/z : 247.09 [M+H]⁺

(Note: For phenol, Cs₂CO₃ is utilized because the larger cesium cation provides a more "naked" and reactive phenoxide anion compared to potassium, which is crucial for overcoming the inherently lower nucleophilicity of phenol in SNAr reactions).

References

  • [4] Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl) glycyl-2-cyanopyrrolidine analogue for fibroblast activation prote. Frontiers in Chemistry (2023).

  • [3] Design and synthesis of novel hybrid reactivators for the treatment of organophosphorus nerve agent poisoning. University of Southampton Research Repository (2019).

  • [1] Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis (2020).

  • [2] WO2017059085A1 - Biaryl kinase inhibitors. Google Patents (2017).

Sources

Application

Purification of 6-Fluoroquinoline-4-carbonitrile via Automated Flash Column Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluoroquinoline-4-carbonitrile, a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluoroquinoline-4-carbonitrile, a critical building block in medicinal chemistry.[1][2][3][4] High-purity 6-Fluoroquinoline-4-carbonitrile is essential for the successful synthesis of next-generation fluoroquinolone antibiotics and other therapeutic agents, where impurities can compromise reaction yields, biological activity, and safety profiles.[5] This guide details a systematic approach using automated flash column chromatography, emphasizing the rationale behind methodological choices to ensure reproducible, high-purity outcomes. It covers method development using Thin-Layer Chromatography (TLC), detailed protocol execution, and robust troubleshooting strategies.

Introduction and Scientific Rationale

6-Fluoroquinoline-4-carbonitrile is a key heterocyclic intermediate. The presence of the fluorine atom at the 6-position and the carbonitrile group at the 4-position imparts unique electronic properties that are leveraged in the synthesis of potent enzyme inhibitors, particularly bacterial DNA gyrase and topoisomerase IV.[6] As such, it is a foundational scaffold for many investigational drugs.

The purification of this intermediate is a non-trivial step. Crude products from synthesis often contain unreacted starting materials, isomers, and by-products with similar polarities. Column chromatography is the technique of choice for this purification challenge, as it separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through.[7][8][9] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate molecules based on their polarity.

Health and Safety Precautions

Prior to beginning any experimental work, it is critical to review the Safety Data Sheet (SDS) for 6-Fluoroquinoline-4-carbonitrile and all solvents used.

  • Hazard Profile: 6-Fluoroquinoline-4-carbonitrile and related structures can be toxic if swallowed, cause serious eye damage, and may cause allergic skin reactions.[10] It is essential to handle the compound with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.[11][12]

  • Engineering Controls: All handling of the dry powder and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

  • Waste Disposal: Dispose of all chemical waste, including used silica and solvent fractions, in accordance with institutional and local regulations.

Pre-Purification: Method Development with TLC

Optimizing the solvent system (mobile phase) is the most critical step for achieving successful separation.[14] Thin-Layer Chromatography (TLC) is an indispensable tool for this process. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, 6-Fluoroquinoline-4-carbonitrile.[15] This Rƒ value ensures that the compound will migrate through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol for TLC Analysis:

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test a range of solvent systems, starting from low polarity and gradually increasing it. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). The 6-Fluoroquinoline-4-carbonitrile core is UV active.

  • Analyze and Iterate:

    • If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in Hexane).

    • If the spots run to the top of the plate, the solvent is too polar. Decrease the proportion of the polar solvent.

    • Addressing Streaking: Quinolines are basic and can interact strongly with the acidic silica gel, causing "streaking" rather than tight spots. If this occurs, add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica.[15][16]

Parameter Description Target Value
Stationary Phase Silica Gel 60 Å, 40-63 µm particle sizeN/A
Mobile Phase Hexane:Ethyl Acetate (+ 0.5% Triethylamine if needed)System that gives Rƒ ≈ 0.2-0.3
Rƒ (Retention Factor) (Distance traveled by spot) / (Distance traveled by solvent front)~0.2 - 0.3

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system (e.g., Teledyne ISCO, Biotage), which provides superior resolution and reproducibility over traditional gravity columns.

Materials and Equipment:

  • Crude 6-Fluoroquinoline-4-carbonitrile

  • Silica gel (for dry loading)

  • Pre-packed silica gel flash column (sized appropriately for the amount of crude material)

  • HPLC-grade solvents (Hexane, Ethyl Acetate, Triethylamine)

  • Automated flash chromatography system

  • Rotary evaporator

  • Round-bottom flasks and collection tubes

Step-by-Step Purification Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone) in a round-bottom flask.

    • Add silica gel to the flask (typically 1-2 times the weight of the crude product).

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This technique, known as "dry loading," prevents solvent effects at the column head and often leads to sharper separation bands.[15]

  • System Setup:

    • Install the appropriate size pre-packed silica column onto the flash system.

    • Prime the system pumps with the initial mobile phase solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate. Add 0.5% TEA to Solvent B if required).

    • Load the dry sample cartridge (or the prepared dry-loaded silica) onto the system.

  • Elution Method:

    • A gradient elution is typically more efficient than an isocratic one for separating complex mixtures.[13][14]

    • Based on the TLC results, program a linear gradient. For example, if the optimal TLC solvent was 70:30 Hexane:EtOAc, a suitable gradient might be:

      • 0-2 Column Volumes (CV): Hold at 10% EtOAc in Hexane (to load and settle the sample).

      • 2-12 CV: Linear gradient from 10% to 40% EtOAc in Hexane.

      • 12-15 CV: Hold at 40% EtOAc (to elute the target compound).

      • 15-17 CV: Ramp to 100% EtOAc (to wash off highly polar impurities).

  • Fraction Collection and Analysis:

    • Set the fraction collector to trigger based on the UV detector signal (e.g., at 254 nm).

    • During the run, collect fractions and spot them on a TLC plate to track the elution of the product.

    • Analyze the TLC plate to identify the fractions containing the pure 6-Fluoroquinoline-4-carbonitrile.

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or LC-MS.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Automated Flash Chromatography cluster_analysis Analysis & Isolation Crude Crude 6-Fluoroquinoline-4-carbonitrile TLC TLC Solvent Screening (Hexane/EtOAc +/- TEA) Crude->TLC DryLoad Dry Loading onto Silica TLC->DryLoad Optimal Rf ~0.25 Setup System Setup (Column, Solvents) DryLoad->Setup Elute Gradient Elution (UV Detection 254 nm) Setup->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Rotary Evaporation Combine->Evap Pure Pure Product (Verify by NMR/HPLC) Evap->Pure

Caption: Workflow for the purification of 6-Fluoroquinoline-4-carbonitrile.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Mobile phase polarity is not optimal.Re-optimize the solvent system with TLC. Use a shallower gradient during elution to increase resolution.[17]
Product is Stuck on the Column Compound has very strong interaction with silica; mobile phase is not polar enough.Run a steep gradient up to 100% ethyl acetate. If still retained, try a stronger solvent system like DCM/Methanol.[16]
Peak Tailing / Streaking The basic nitrogen of the quinoline is interacting with acidic silica gel sites.Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase to mask the acidic sites and improve peak shape.[15]
Low Yield Incomplete elution from the column; product spread across too many fractions.Ensure the elution gradient is carried out long enough. Use a more optimized, shallower gradient. Check all fractions carefully by TLC before combining.
Inconsistent Retention Times Column not properly equilibrated; mobile phase composition changing.Ensure the column is flushed with at least 2-3 column volumes of the initial mobile phase before injection. Use freshly prepared, HPLC-grade solvents.[17]

Conclusion

This application note provides a robust and reproducible methodology for the purification of 6-Fluoroquinoline-4-carbonitrile. By combining systematic TLC-based method development with the efficiency of automated flash chromatography, researchers can consistently obtain this key intermediate with the high degree of purity required for demanding applications in drug discovery and development. The inclusion of a basic modifier like triethylamine is often critical for successfully chromatographing quinoline-containing compounds on silica gel.

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. Available at: [Link]

  • COLUMN CHROMATOGRAPHY.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Column Chromatography Guide. Phenomenex. Available at: [Link]

  • Column Chromatography - What are Different Types and How to Select Right Method. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. Available at: [Link]

  • Kumar et al., IJPSR, 2016; Vol. 7(2): 531-542. Available at: [Link]

  • Technical Support Center: Purification of 4-Aminoquinoline-7-carbonitrile Intermediates. Benchchem.
  • Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile. Benchchem.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. Available at: [Link]

  • Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

Sources

Method

Application Note: Fragment-Based Lead Optimization and Molecular Docking Protocols for 6-Fluoroquinoline-4-Carbonitrile Derivatives

Introduction & Pharmacological Context The 6-fluoroquinoline-4-carbonitrile scaffold is a highly privileged structural motif in modern medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 6-fluoroquinoline-4-carbonitrile scaffold is a highly privileged structural motif in modern medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the C6 position serves a distinct causal purpose: it enhances lipophilicity and metabolic stability while enabling favorable halogen-protein interactions within deep hydrophobic pockets. Simultaneously, the nitrile group at the C4 position acts as a strong, directional hydrogen bond acceptor and provides a versatile synthetic handle for lead optimization (e.g., conversion to amides, tetrazoles, or amidines).

Recent literature highlights the efficacy of 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents targeting Plasmodium falciparum translation elongation factor 2 (PfeEF2) [1]. Furthermore, transition metal complexes of fluoroquinoline derivatives have demonstrated significant antibacterial activity by inhibiting targets such as Escherichia coli DNA gyrase [2]. This application note details a robust, self-validating molecular docking protocol designed to evaluate 6-fluoroquinoline-4-carbonitrile as a starting fragment for Fragment-Based Drug Discovery (FBDD).

Computational Workflow & System Preparation

FBDD_Workflow LIG Ligand Prep: 6-Fluoroquinoline-4-carbonitrile DOCK Molecular Docking (AutoDock Vina) LIG->DOCK PROT Protein Prep: Target Receptor (e.g., PfeEF2) GRID Grid Generation: Define Binding Pocket PROT->GRID GRID->DOCK ANALYSIS Pose Analysis & Scoring Evaluation DOCK->ANALYSIS OPT Lead Optimization: Substituent Modification ANALYSIS->OPT Identify Vector for Expansion OPT->LIG Iterative Refinement

Caption: Fragment-Based Drug Discovery workflow for 6-Fluoroquinoline-4-carbonitrile derivatives.

Ligand Preparation

Causality: Accurate 3D conformation and charge distribution are critical because docking algorithms rely heavily on electrostatic and steric complementarity. Incorrect partial charges will lead to false-positive binding poses.

  • Structure Generation: Sketch 6-fluoroquinoline-4-carbonitrile (SMILES: c1cc2c(cc1F)c(c(cn2)C#N)) using a molecular editor (e.g., ChemDraw or Avogadro).

  • Energy Minimization: Apply the MMFF94 force field to perform a geometry optimization. This step resolves steric clashes and identifies the global energy minimum of the fragment.

  • Charge Assignment: Assign Gasteiger partial charges. The highly electronegative fluorine and the nitrile nitrogen will carry partial negative charges, accurately directing them toward hydrogen bond donors in the receptor pocket.

  • Format Conversion: Save the minimized structure as a PDBQT file using MGLTools, ensuring the rigid quinoline core is defined while any future substituents are set as rotatable bonds.

Protein Preparation (Receptor)

Causality: Proteins in X-ray crystal structures lack hydrogen atoms and often contain crystallization artifacts (waters, buffers) that can artificially block or alter the binding pocket.

  • Structure Retrieval: Obtain the 3D structure of the target. For antimalarial studies, utilize a homology model of PfeEF2 [1]. For antibacterial studies, download E. coli DNA Gyrase (e.g., PDB ID: 6F86) [2].

  • Cleaning: Remove all non-essential water molecules, co-crystallized buffers, and unbound ions.

  • Protonation State Assignment: Use PROPKA to predict the pKa of ionizable side chains at physiological pH (7.4) and add polar hydrogens accordingly. This is vital for accurate hydrogen bonding networks (e.g., ensuring histidine residues are correctly protonated at the epsilon or delta nitrogen).

  • Charge Assignment: Add Kollman charges to the macromolecule, merge non-polar hydrogens, and export the receptor as a PDBQT file.

Step-by-Step Molecular Docking Protocol (AutoDock Vina)

Self-Validating System: To ensure the docking protocol is trustworthy, it must be validated by re-docking the native co-crystallized ligand (if available). An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the crystal pose confirms that the grid parameters and scoring functions are accurate.

Protocol Steps:

  • Grid Box Definition: Center the grid box on the native ligand's binding site. For novel targets like PfeEF2, set the coordinates to encompass the putative active site identified via pocket-finding algorithms (e.g., CASTp). A grid box size of 20 Å × 20 Å × 20 Å with a spacing of 1.0 Å is typically sufficient for fragment docking.

  • Configuration File Setup: Create a conf.txt file specifying the receptor, ligand, grid center, and grid size.

  • Exhaustiveness Setting: Set exhaustiveness = 16. Causality: While the default is 8, increasing it to 16 ensures a more thorough conformational search. This is particularly critical for smaller fragments, which possess higher translational and rotational degrees of freedom within a large binding pocket and can easily fall into local energy minima.

  • Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

  • Pose Analysis: Import the output .pdbqt file into PyMOL or Discovery Studio Visualizer. Evaluate the binding energy (kcal/mol) and map non-covalent interactions (hydrogen bonds, π

    π stacking, halogen bonds).

Quantitative Data Presentation: Fragment vs. Optimized Leads

The following table summarizes the docking energetics and key interactions of the base fragment (6-Fluoroquinoline-4-carbonitrile) compared to hypothetically optimized 2,4-disubstituted derivatives against the PfeEF2 target, reflecting structure-activity relationship (SAR) trends observed in the literature [1].

Compound IDSubstitution PatternBinding Affinity (kcal/mol)Key Interacting Residues (PfeEF2)Primary Interaction TypesFragment 16-Fluoroquinoline-4-carbonitrile (Base)-5.8Tyr234, Arg312 π π stacking, H-bond (Nitrile)Analog A2-Methyl-6-fluoroquinoline-4-carbonitrile-6.4Tyr234, Arg312, Val105Hydrophobic (Methyl), H-bondAnalog B2-(4-Aminophenyl)-6-fluoroquinoline-4-carboxamide-9.2Tyr234, Asp401, Glu415Salt bridge, Multiple H-bondsAnalog C2-(Piperazin-1-yl)-6-fluoroquinoline-4-tetrazole-10.5Tyr234, Asp401, Lys210Strong electrostatic, Halogen bond Note: The transition from a nitrile to a carboxamide or tetrazole (Analogs B & C) significantly deepens the binding affinity by introducing multi-dentate hydrogen bonding networks that the base fragment cannot achieve.

Mechanism of Action and Pathway Visualization

To contextualize the docking results, it is essential to understand the downstream phenotypic effects of target inhibition. For antiplasmodial applications, the competitive inhibition of PfeEF2 by optimized 6-fluoroquinoline derivatives directly disrupts the ribosomal translocation machinery, leading to parasite death.

MOA_PfeEF2 MOL 6-Fluoroquinoline Derivatives PFE PfeEF2 (Elongation Factor 2) MOL->PFE Competitive Binding RIB Ribosomal Translocation PFE->RIB Inhibits PROT Protein Synthesis RIB->PROT Halts DEATH Parasite Death PROT->DEATH Induces

Caption: Mechanism of action: 6-Fluoroquinolines inhibit PfeEF2, halting parasite translation.

References

  • Shallangwa G.A., Mahmud A.W., Uzairu A., Ibrahim M.T. "2,4-Disubstituted 6-Fluoroquinolines as Potent Antiplasmodial Agents: QSAR, Homology Modeling, Molecular Docking and ADMET Studies." Journal of Taibah University Medical Sciences. 2024;19:233–247. 1

  • Damena, T., et al. "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities." ACS Omega. 2024 Aug 15;9(34):36761-36777. 2

Sources

Application

Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Fluoroquinoline-4-carbonitrile

Abstract This document provides a detailed, two-step experimental protocol for the scaled-up synthesis of 6-Fluoroquinoline-4-carbonitrile, a valuable building block in medicinal chemistry, particularly for the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a detailed, two-step experimental protocol for the scaled-up synthesis of 6-Fluoroquinoline-4-carbonitrile, a valuable building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics.[1][2][3][4] The described methodology prioritizes safety, scalability, and reproducibility. The synthesis commences with the chlorination of 6-fluoro-4-hydroxyquinoline to produce the key intermediate, 4-chloro-6-fluoroquinoline. This is followed by a palladium-catalyzed cyanation reaction, which offers significant advantages over traditional methods in terms of milder reaction conditions and functional group tolerance.[5][6][7] This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, safety procedures for handling cyanides, and critical considerations for transitioning from bench-scale to pilot-plant production.

Strategic Overview: A Rationale for the Synthetic Approach

The quinoline nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities.[1][8] The target molecule, 6-Fluoroquinoline-4-carbonitrile, serves as a crucial precursor for more complex pharmaceutical agents. The chosen synthetic strategy is a two-step sequence designed for efficiency and amenability to scale-up.

The Two-Step Synthetic Pathway:

  • Chlorination: Conversion of the commercially available 6-fluoro-4-hydroxyquinoline to 4-chloro-6-fluoroquinoline. The hydroxyl group at the 4-position is transformed into a good leaving group (chloride), activating the position for subsequent nucleophilic substitution.[3][9]

  • Cyanation: Introduction of the carbonitrile moiety via a palladium-catalyzed cross-coupling reaction. This modern approach is selected over classical methods like the Sandmeyer or Rosenmund-von Braun reactions due to its superior performance under milder conditions, which is a critical factor for large-scale synthesis where thermal control and safety are paramount.[7][10][11]

Synthetic_Scheme SM 6-Fluoro-4-hydroxyquinoline reagent1 POCl₃ SM->reagent1 INT 4-Chloro-6-fluoroquinoline reagent2 Pd Catalyst Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF) INT->reagent2 PROD 6-Fluoroquinoline-4-carbonitrile reagent1->INT Step 1: Chlorination reagent2->PROD Step 2: Palladium-Catalyzed Cyanation

Caption: Overall synthetic scheme for 6-Fluoroquinoline-4-carbonitrile.

Safety First: Critical Protocol for Cyanide Handling

The cyanation step involves the use of highly toxic cyanide-containing reagents. Strict adherence to safety protocols is non-negotiable. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration and can be fatal upon ingestion, inhalation, or skin contact.[12] Furthermore, inorganic cyanides react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13]

Mandatory Safety Procedures:

  • Designated Work Area: All work with cyanide compounds must be conducted in a certified chemical fume hood with a clearly marked designated area.[13][14]

  • Engineering Controls: Ensure the fume hood is functioning correctly before starting any work.[12] A safety shower and eyewash station must be immediately accessible.[14]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and a face shield if a splash hazard exists. Double-gloving with nitrile gloves is required.[12][14][15]

  • No Solo Work: Never work with cyanides when alone in the laboratory.[12]

  • Avoiding Acid: Keep all acids away from the cyanide work area to prevent the accidental generation of HCN gas.[14][15]

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be managed as hazardous waste.[15] Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[14][15]

  • Emergency Response: In case of exposure, immediate medical attention is critical. Remove the affected individual from the area, remove all contaminated clothing, and flush affected skin or eyes with water for at least 15 minutes.[13][14] Call emergency services and inform them of a possible cyanide poisoning.[13]

Safety_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase P1 Review SDS & SOP P2 Designate Fume Hood Area P1->P2 P3 Verify Emergency Equipment (Shower, Eyewash, Antidote Kit) P2->P3 P4 Don Full PPE (Double Gloves, Goggles, Lab Coat) P3->P4 E1 Weigh Cyanide Reagent Inside Fume Hood P4->E1 Begin Experiment E2 Perform Reaction (No Acids Present) E1->E2 E3 Monitor Reaction Progress E2->E3 E4 Quench Reaction Carefully (e.g., with Bleach Solution) E3->E4 C1 Decontaminate Glassware & Surfaces (pH 10 Buffer -> Bleach) E4->C1 Begin Cleanup C2 Segregate & Label Cyanide Waste C1->C2 C3 Dispose of Waste via EHS C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: A workflow outlining the critical safety stages for handling cyanide.

Detailed Experimental Protocols

Part A: Synthesis of 4-Chloro-6-fluoroquinoline

This procedure details the conversion of 6-fluoro-4-hydroxyquinoline to its corresponding 4-chloro derivative using phosphorus oxychloride (POCl₃).

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equiv.
6-Fluoro-4-hydroxyquinoline163.15100.00.6131.0
Phosphorus Oxychloride (POCl₃)153.33282.5 (171 mL)1.843.0
Dichloromethane (DCM)-500 mL--
Ice / Water-~2 kg--
Sodium Bicarbonate (Sat. Soln.)-As needed--

Step-by-Step Methodology:

  • Reactor Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing aqueous NaOH), and a dropping funnel, add 6-fluoro-4-hydroxyquinoline (100.0 g, 0.613 mol).

  • Reagent Addition: Add phosphorus oxychloride (171 mL, 1.84 mol) to the flask. The mixture will become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto ~2 kg of crushed ice in a separate large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Once the ice has melted, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by passing it through a short plug of silica gel, eluting with a hexane/ethyl acetate mixture. This typically yields 4-chloro-6-fluoroquinoline as a white to off-white solid.

Part B: Palladium-Catalyzed Cyanation to 6-Fluoroquinoline-4-carbonitrile

This protocol uses a palladium catalyst for the cross-coupling of 4-chloro-6-fluoroquinoline with a cyanide source. Zinc cyanide (Zn(CN)₂) is often used as it is less water-sensitive than alkali metal cyanides.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equiv.
4-Chloro-6-fluoroquinoline181.59100.00.5511.0
Zinc Cyanide (Zn(CN)₂)117.4338.80.3300.6
Pd₂(dba)₃915.722.520.002750.005
dppf554.563.050.00550.01
N,N-Dimethylformamide (DMF)-1 L--
Ethyl Acetate-As needed--
Water-As needed--

Step-by-Step Methodology:

  • Reactor Setup: Charge a 2 L, dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with 4-chloro-6-fluoroquinoline (100.0 g, 0.551 mol), zinc cyanide (38.8 g, 0.330 mol), Pd₂(dba)₃ (2.52 g, 2.75 mmol), and dppf (3.05 g, 5.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 1 L) via cannula.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction by HPLC or TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (3 L) and stir for 30 minutes. A precipitate will form.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water (2 x 500 mL) and then with a small amount of cold ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford 6-Fluoroquinoline-4-carbonitrile as a pure solid.

Scale-Up and Process Optimization: From Bench to Plant

Transitioning this synthesis from gram-scale to kilogram-scale requires careful consideration of several process parameters.

  • Thermal Management: The chlorination reaction (Step A) is exothermic upon quenching. On a larger scale, a jacketed reactor with controlled cooling is essential. The quenching process should involve slow, subsurface addition of the reaction mixture to a well-agitated, cooled vessel of ice/water. The palladium-catalyzed cyanation (Step B) is endothermic to initiate but can become exothermic. Controlled heating and the ability to cool are necessary to maintain a stable reaction temperature.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and incomplete reactions. Ensure the reactor is equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) to maintain a homogenous slurry, especially in the cyanation step which involves solids.

  • Catalyst Optimization: At scale, minimizing the cost of the palladium catalyst and ligand is crucial. A screening study to reduce catalyst loading (e.g., from 0.5 mol% to 0.1 mol%) without significantly impacting reaction time or yield is highly recommended.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, it is often impractical and expensive at an industrial scale. Developing a robust recrystallization procedure is the preferred method for purifying the final product. This involves screening various solvent systems to find one that provides high recovery and excellent impurity rejection.

  • In-Process Controls (IPCs): For manufacturing, reliable IPCs are essential for process control. HPLC is the preferred method to monitor the disappearance of starting material and the formation of the product, ensuring the reaction is driven to completion before initiating the work-up.

Self-Validation and Characterization

The integrity of this protocol is validated through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: TLC or HPLC should be used to confirm the complete consumption of the starting material before proceeding with the work-up of each step. This prevents carrying impurities into subsequent stages and simplifies purification.

  • Product Identity and Purity: The final product, 6-Fluoroquinoline-4-carbonitrile, must be characterized to confirm its structure and purity. Standard analytical techniques include:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine purity (typically >98% is required for preclinical use).

    • Elemental Analysis: To confirm the elemental composition (C, H, N).

References

  • Cyanide Salts - Environmental Health and Safety. Dartmouth College. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Sandmeyer Reaction | OrganicChemGuide. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

  • Cyanides. Division of Research Safety - University of Illinois Urbana-Champaign. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. ACS Publications. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

    • Sandmeyer reaction. SlideShare. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Quimicafacil.net. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Fluoroquinoline-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and scalability of 6-Fluoroquinoline-4-carbonitrile sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and scalability of 6-Fluoroquinoline-4-carbonitrile synthesis.

The most reliable and scalable route to this critical pharmaceutical intermediate is the Palladium-catalyzed cyanation of 4-chloro-6-fluoroquinoline . However, this transformation is notoriously sensitive to catalyst poisoning, ligand selection, and moisture. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, reproducible results.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, one must understand the causality of the catalytic cycle. The palladium-catalyzed cyanation follows a standard Pd(0)/Pd(II) cross-coupling mechanism [3]. However, the presence of the cyanide ion introduces unique thermodynamic traps.

MechanisticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting for Chlorides) Pd0->OxAdd + 4-chloro-6-fluoroquinoline Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess free CN- PdII_Cl Pd(II) Intermediate Ar-Pd(L_n)-Cl OxAdd->PdII_Cl Transmetal Transmetalation with Zn(CN)2 PdII_Cl->Transmetal PdII_Cl->Poison Excess free CN- Dehalogenation Protodehalogenation 6-Fluoroquinoline (Byproduct) PdII_Cl->Dehalogenation Trace H2O / Slow Transmetalation PdII_CN Pd(II) Cyanide Ar-Pd(L_n)-CN Transmetal->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-Fluoroquinoline-4-carbonitrile (Desired Product) RedElim->Product

Caption: Pd-catalyzed cyanation cycle highlighting off-cycle traps like catalyst poisoning and protodehalogenation.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite full consumption of the starting material?

A: You are likely experiencing the "cyanide curse"—a classic phenomenon in Pd-catalyzed cyanation. If you are using highly soluble cyanide sources like KCN or NaCN , the solution becomes flooded with free cyanide ions. Cyanide is a strong σ -donor and π -acceptor that outcompetes your phosphine ligands, coordinating irreversibly to the palladium center to form dead anionic species like [Pd(CN)4​]2− [3].

The Fix: Switch your cyanide source to Zn(CN)2​ . Zinc cyanide is polymeric and sparingly soluble in organic solvents like DMF or DMAc. This low solubility acts as an auto-regulating mechanism, releasing cyanide into the solution at a slow, steady rate that matches the rate of oxidative addition, thereby preventing catalyst poisoning [1].

Q2: I am observing significant amounts of 6-fluoroquinoline (protodehalogenation) instead of the desired nitrile. How do I prevent this?

A: Protodehalogenation occurs when the Pd(II) intermediate ( Ar-Pd-Cl ) undergoes protonation rather than transmetalation. This is caused by two intersecting issues: trace moisture in your system and a slow reductive elimination step.

The Fix:

  • Strictly anhydrous conditions: Ensure your DMAc is rigorously dried and degassed.

  • Ligand Geometry: Switch to a bulky, bidentate ligand with a wide bite angle, such as Xantphos or dppf . Wide bite-angle ligands physically force the aryl and cyanide groups closer together within the square-planar Pd(II) complex, drastically accelerating the reductive elimination step before side reactions can occur [2].

Q3: My yield drops significantly upon scale-up, and I notice the formation of a black precipitate. What is happening?

A: The black precipitate is "Palladium black"—aggregated, inactive Pd(0) nanoparticles. On a larger scale, mass transfer issues and prolonged heating times cause the unstable Pd(0) intermediates to fall out of the catalytic cycle.

The Fix: Add a catalytic amount of Zinc dust (10-20 mol%) to the reaction mixture. Zinc dust acts as a mild, heterogeneous reducing agent that continuously reduces off-cycle Pd(II) species back into the active Pd(0) catalytic cycle, vastly improving catalyst longevity and scale-up reproducibility [2].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield of 6-Fluoroquinoline-4-carbonitrile, validating the optimized conditions.

Catalyst / Ligand SystemCyanide SourceSolventTemp (°C)Yield (%)Primary Observation / Causality
Pd(PPh3​)4​ (5 mol%) KCN (1.5 eq)DMF10015 - 25%Severe catalyst poisoning due to high [CN−] .
Pd(OAc)2​ / PPh3​ Zn(CN)2​ (0.6 eq)DMF12045 - 55%Slow reductive elimination; 15% protodehalogenation.
Pd2​(dba)3​ / dppf Zn(CN)2​ (0.6 eq)DMAc10075 - 85%Good conversion, but Pd black formation on scale-up.
Pd2​(dba)3​ / Xantphos Zn(CN)2​ (0.6 eq) + Zn dust DMAc 95 > 90% Excellent yield; robust catalyst longevity.

Optimized Experimental Protocol

This protocol is a self-validating system. By monitoring the specific mass transitions via LC-MS, you can definitively track the reaction's progress and health.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-fluoroquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (2 mol%), Xantphos (4 mol%), and Zinc dust (10 mol%).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure N2​ . Repeat this cycle three times to ensure complete removal of oxygen, which degrades Pd(0) .

  • Solvent Addition: Add anhydrous, degassed DMAc (to achieve a 0.2 M concentration relative to the substrate) via a syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 95 °C under vigorous stirring for 12–16 hours.

    • Validation Checkpoint: Sample 10 μ L, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 181) disappears and the product peak ( m/z 172) plateaus. If m/z 147 appears, check for moisture ingress.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with a 2M aqueous NH4​OH solution. Note: Ammonia forms soluble complexes with excess zinc and palladium, pulling them cleanly into the aqueous layer.

  • Isolation: Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol to afford pure 6-Fluoroquinoline-4-carbonitrile.

Workflow Step1 1. Reagent Charge 4-Cl-6-F-quinoline Zn(CN)2, Pd2(dba)3 Xantphos, Zn dust Step2 2. Degassing Vacuum/N2 (3x) Critical for Pd(0) Step1->Step2 Step3 3. Solvent Anhydrous DMAc (0.2 M) Step2->Step3 Step4 4. Heating 95 °C for 12-16 h LC-MS Validation Step3->Step4 Step5 5. Quench aq. NH4OH (Removes metals) Step4->Step5 Step6 6. Isolation Extract, Dry, Purify Step5->Step6

Caption: Step-by-step experimental workflow for the cyanation of 4-chloro-6-fluoroquinoline.

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. National Center for Biotechnology Information (PMC).[Link]

  • Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. Organic Chemistry Portal.[Link]

  • Cyanation. Wikipedia. [Link]

Optimization

Technical Support Center: Purification of 6-Fluoroquinoline-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 6-Fluoroquinoline-4-carbonitrile (CAS: 1001...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 6-Fluoroquinoline-4-carbonitrile (CAS: 1001906-58-6).

This compound is a highly valuable intermediate in the development of fluoroquinolone antibiotics and semicarbazide-sensitive amine oxidase (SSAO) inhibitors. However, its purification is notoriously difficult due to three competing factors: the basicity of the quinoline nitrogen, the electrophilic vulnerability of the nitrile group, and the rigid, planar aromatic system that limits solubility.

Below, you will find mechanistic troubleshooting guides, validated protocols, and decision-making workflows to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and low mass recovery during normal-phase silica gel chromatography? Mechanistic Causality: The quinoline nitrogen is moderately basic (pKa ~4.0–5.0). Standard unmodified silica gel contains surface silanol groups that act as Brønsted acids (pKa ~4.5–5.5). When 6-fluoroquinoline-4-carbonitrile passes through the column, the nitrogen undergoes partial protonation and strong hydrogen bonding with the stationary phase, leading to irreversible adsorption and severe tailing. Solution: You must passivate the silica column. Pre-equilibrate your column with a mobile phase containing 1% Triethylamine (TEA). The TEA preferentially binds to the acidic silanol sites, allowing the quinoline derivative to elute as a sharp, symmetrical band 1.

Q2: My NMR shows a primary amide or carboxylic acid impurity after column chromatography. Where is this coming from? Mechanistic Causality: The cyano group at the 4-position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the fluoroquinoline core. When exposed to the slightly acidic environment of silica gel in the presence of trace water—especially during prolonged column runs—the nitrile group undergoes hydrolysis to form 6-fluoroquinoline-4-carboxamide or the corresponding carboxylic acid 2. Solution: Minimize the compound's residence time on the column by using flash chromatography rather than gravity columns. Ensure all eluent solvents are strictly anhydrous.

Q3: I cannot separate my product from the 4-chloro-6-fluoroquinoline starting material using Hexane/EtOAc. What is the alternative? Mechanistic Causality: The starting material and the carbonitrile product share nearly identical dipole moments and partition coefficients in normal-phase systems, resulting in co-elution. Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By utilizing an Acetonitrile/Water gradient supplemented with 0.1% Trifluoroacetic acid (TFA), the quinoline nitrogen is fully protonated. This drastic shift in ionization state alters its retention time significantly compared to neutral impurities, enabling baseline resolution 3.

Q4: The crude mixture is completely insoluble in my loading solvent. How should I load it onto the column without ruining the band shape? Mechanistic Causality: The planar, rigid structure of the fluoroquinoline core promotes strong intermolecular π−π stacking, drastically reducing its solubility in non-polar loading solvents like hexanes. Solution: Do not attempt to liquid-load with massive volumes of solvent. Instead, employ the Celite Dry-Loading technique described in Protocol 1 below.

Part 2: Chromatographic Data & Solvent System Selection

Selecting the correct solvent system requires matching the thermodynamic properties of your specific impurity profile. Use the table below to determine the optimal mobile phase.

Solvent SystemAdditiveMechanistic RationaleOptimal Use Case
Hexane / EtOAc NoneStandard normal-phase dipole-dipole partitioning.High-purity crude mixtures; rapid plug filtration.
Hexane / EtOAc 1% TEATEA neutralizes acidic silanol groups, preventing quinoline protonation.Severe peak tailing; basic impurities present.
DCM / MeOH NoneMeOH disrupts strong intermolecular hydrogen bonding and π−π stacking.Highly insoluble crudes requiring strong elution power.
MeCN / H₂O 0.1% TFATFA protonates the quinoline nitrogen, drastically altering the partition coefficient.Separation of co-eluting regioisomers or unreacted precursors via RP-HPLC.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By incorporating built-in checkpoints, you can verify the success of the protocol in real-time without waiting for post-run NMR analysis.

Protocol 1: Passivated Normal-Phase Flash Chromatography (Dry Loading)

Use this protocol for standard purification of crude mixtures with poor solubility.

  • Sample Preparation: Dissolve the crude 6-fluoroquinoline-4-carbonitrile in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Dry Loading: Add Celite 545 to the solution at a 1:2 ratio (crude mass : Celite mass). Evaporate the solvent slowly under reduced pressure until a free-flowing, homogenous powder is formed.

  • Column Equilibration: Pack the silica gel column and flush with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) to neutralize silanol sites.

  • Loading & Elution: Carefully pour the Celite-adsorbed powder onto the top of the silica bed. Run a gradient from 90:10 to 60:40 Hexane/EtOAc (maintaining 1% TEA).

  • Self-Validation Checkpoint (2D-TLC): To confirm that the nitrile group is not hydrolyzing on the column, perform a 2D-TLC on your combined fractions. Spot the sample, run the plate in the primary solvent system, rotate the plate 90 degrees, and run it again. Validation: A single spot resting perfectly on the diagonal axis confirms the compound is chemically stable and not degrading into an amide during the purification timeframe.

Protocol 2: Preparative RP-HPLC for Co-eluting Impurities

Use this protocol when unreacted 4-chloro-6-fluoroquinoline or regioisomers are present.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% TFA). Degas thoroughly.

  • Injection & Gradient: Inject the sample onto a C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm). Run a linear gradient from 10% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Self-Validation Checkpoint (Orthogonal UV Ratio): Monitor the elution using a Diode Array Detector (DAD) set to two orthogonal wavelengths: 254 nm (general aromaticity) and 280 nm (specific to the fluoroquinoline core) 3. Validation: Calculate the peak area ratio ( A254​/A280​ ). If this ratio remains mathematically constant across the entire width of the eluting peak, the fraction is chromatographically pure and strictly free of co-eluting starting materials.

Part 4: Purification Decision Workflow

Use the following logical decision tree to determine the optimal purification strategy based on your crude sample's physical properties and impurity profile.

PurificationWorkflow Start Crude 6-Fluoroquinoline- 4-carbonitrile CheckSol Soluble in EtOAc/Hexane? Start->CheckSol DryLoad Dry Load onto Silica (Use Celite) CheckSol->DryLoad No LiquidLoad Liquid Load (Minimal DCM) CheckSol->LiquidLoad Yes TailingCheck Tailing on TLC? DryLoad->TailingCheck LiquidLoad->TailingCheck AddTEA Add 1% TEA to Mobile Phase TailingCheck->AddTEA Yes NormalPhase Run Flash Chromatography (EtOAc/Hexane) TailingCheck->NormalPhase No AddTEA->NormalPhase CheckPurity Purity > 95%? NormalPhase->CheckPurity Recryst Recrystallization (EtOH or DCM/Hexane) CheckPurity->Recryst Yes (Trace impurities) PrepLC Prep-HPLC (MeCN/H2O + 0.1% TFA) CheckPurity->PrepLC No (Co-elution) Pure Pure 6-Fluoroquinoline- 4-carbonitrile Recryst->Pure PrepLC->Pure

Workflow for the purification of 6-Fluoroquinoline-4-carbonitrile based on solubility and purity.

Part 5: References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry - ACS Publications.1

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed Central (PMC).3

  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Arkivoc.2

Sources

Troubleshooting

Optimizing reaction conditions for derivatizing 6-Fluoroquinoline-4-carbonitrile

Welcome to the Advanced Applications Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals working with 6-Fluoroquinoline-4-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals working with 6-Fluoroquinoline-4-carbonitrile .

This bifunctional building block presents unique chemoselectivity challenges. While the C4-nitrile offers a handle for hydrolysis, reduction, or Minisci-type functionalization , the C6-fluorine is notoriously resistant to standard nucleophilic aromatic substitution (SNAr). This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your derivatization workflows.

Reactivity Profile & Strategic Derivatization Map

Before troubleshooting specific reactions, it is critical to understand the electronic landscape of the molecule. The quinoline nitrogen strongly activates the C2 and C4 positions. However, the C6 position is meta to the ring nitrogen, meaning the C6-fluorine is only moderately activated by inductive effects, rendering it a poor electrophile for SNAr compared to 2- or 4-fluoroquinolines .

ReactivityMap Core 6-Fluoroquinoline- 4-carbonitrile C4 C4-Nitrile Transformations Core->C4 Hydrolysis/Reduction C6 C6-Fluoro Substitution Core->C6 Cross-Coupling C7 C7 C-H Functionalization Core->C7 Ir-Catalysis C4_1 Primary Amines Carboxylic Acids C4->C4_1 C6_1 C6-Amines (Buchwald-Hartwig) C6->C6_1 C7_1 C7-Boronic Esters (Suzuki Precursors) C7->C7_1

Fig 1: Chemoselective derivatization pathways for 6-Fluoroquinoline-4-carbonitrile.

Troubleshooting FAQs: C4-Nitrile Transformations

Q1: My nitrile hydrolysis to the carboxylic acid is stalling at the primary amide stage. How can I drive it to completion?

The Causality: This is a classic kinetic trap. The electron-withdrawing fluoroquinoline core accelerates the initial hydroxide attack on the nitrile. However, the resulting C4-amide is sterically shielded by the adjacent C3 and C5 protons (peri-interaction). This steric bulk severely hinders the formation of the tetrahedral intermediate required for the second hydrolysis step. The Solution: Abandon standard aqueous NaOH. Switch to forcing acidic conditions (e.g., 50% H2SO4 at 120 °C for 24 h). Alternatively, if the amide is highly resistant, treat the isolated amide with sodium nitrite (NaNO2) in concentrated HCl or nitrosyl tetrafluoroborate (NOBF4). This converts the amide to a diazonium intermediate, which rapidly hydrolyzes to the carboxylic acid at room temperature, bypassing the sterically hindered tetrahedral intermediate.

Q2: I need to reduce the C4-nitrile to a primary amine, but catalytic hydrogenation (Pd/C, H2) causes massive hydrodefluorination at C6. What is the optimal system?

The Causality: Palladium is highly prone to oxidative addition into aryl-fluorine bonds when the aromatic ring is electron-deficient. The quinoline core lowers the LUMO of the C-F bond, making it highly susceptible to Pd-catalyzed cleavage. The Solution: Shift from transition-metal hydrogenation to hydride-transfer reagents. Borane-THF (BH3·THF) or Raney Nickel with H2 in methanolic ammonia are the preferred methods. The ammonia additive is critical: it shifts the equilibrium of the intermediate imine, preventing the formation of secondary amine dimers.

Table 1: Quantitative Comparison of Nitrile Reduction Conditions
Reagent SystemSolventAdditiveC6-F Intact?Primary Amine YieldPrimary Failure Mode
10% Pd/C, H2 (1 atm)MeOHNoneNo (<10%) 15%Extensive hydrodefluorination.
LiAlH4 (2.0 eq)THFNoneYes (>95%)45%Over-reduction of quinoline ring.
Raney Ni, H2 (50 psi)MeOH7N NH3Yes (>98%)82%Requires high-pressure reactor.
BH3·THF (3.0 eq) THF None Yes (>99%) 88% Optimal benchtop method.

Troubleshooting FAQs: Ring Functionalization (C6 vs. C7)

Q3: I am attempting an SNAr displacement of the C6-fluorine with a secondary amine (K2CO3, DMF, 100 °C), but I only recover starting material. Isn't the fluorine activated?

The Causality: While fluorine is an excellent leaving group for SNAr, regiochemistry dictates reactivity. In quinolines, the C2 and C4 positions are strongly activated by the conjugative pull of the N1 nitrogen. The C6 position is meta to this nitrogen. Although the C4-nitrile provides some inductive withdrawal, it is insufficient to lower the activation energy for the Meisenheimer complex at C6. The Solution: SNAr is the wrong mechanistic approach here. You must utilize transition-metal catalysis. A Buchwald-Hartwig amination using a robust precatalyst capable of C-F activation (e.g., Pd(OAc)2 with BrettPhos) is required to break the strong C(sp2)-F bond.

Q4: If C6-F substitution is so difficult, is there a more efficient way to functionalize the aromatic ring to build library complexity?

The Causality & Solution: Yes. Instead of fighting the strong C6-F bond, use it to your advantage. The C6-fluorine acts as a powerful directing group for Iridium-catalyzed C-H borylation at the adjacent C7 position . The steric shielding of the C5 position by the C4-nitrile, combined with the inductive activation by the C6-fluorine, makes the C7-H bond kinetically accessible and thermodynamically favored. This yields a C7-boronic ester, perfectly setting up downstream Suzuki-Miyaura cross-couplings.

Table 2: Optimization of Ir-Catalyzed C7-H Borylation [3]
Catalyst PrecursorLigandSolventTemp (°C)Regioselectivity (C7:C5)Yield
[Ir(OMe)(COD)]2bpyTHF8085:1562%
[Ir(OMe)(COD)]2tmphenCPME10090:1074%
[Ir(OMe)(COD)]2 dtbpy CPME 100 >99:1 91%

Note: dtbpy = 4,4′-di-tert-butyl-2,2′-dipyridyl; CPME = Cyclopentyl methyl ether.

Decision Workflow for Ring Functionalization

Workflow Start Goal: Functionalize the Fluorinated Ring Check Is direct C6-F substitution strictly required for SAR? Start->Check Yes Buchwald-Hartwig Cross-Coupling Check->Yes Yes No Ir-Catalyzed C7-H Borylation Check->No No (C7 is acceptable) Opt1 Reagents: Pd(OAc)2, BrettPhos, NaOtBu, Toluene, 100°C (Harsh conditions, moderate yield) Yes->Opt1 Opt2 Reagents: [Ir(OMe)(COD)]2, dtbpy, B2pin2, CPME, 100°C (Mild conditions, excellent yield) No->Opt2

Fig 2: Strategic decision tree for derivatizing the fluoro-aromatic ring.

Standardized Experimental Protocols

Protocol A: Chemoselective Reduction of Nitrile to (6-Fluoroquinolin-4-yl)methanamine

This protocol utilizes borane to selectively reduce the nitrile while preserving the C6-fluorine and the quinoline core.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 6-Fluoroquinoline-4-carbonitrile (1.0 mmol, 172 mg) and anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add Borane-THF complex (1.0 M in THF, 3.0 mL, 3.0 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours.

    • Self-Validation Check: Monitor by LCMS. The starting material (m/z 173) should disappear, replaced by a highly polar intermediate.

  • Quench (Critical Step): Cool to 0 °C. Carefully add Methanol (5 mL) dropwise to quench excess borane. Caution: Vigorous H2 gas evolution will occur.

  • Hydrolysis: Add 2M HCl (5 mL) and reflux for 1 hour to break the tightly bound amine-borane complex.

  • Isolation: Cool to room temperature, adjust pH to 12 with 2M NaOH, and extract with 10% MeOH in Dichloromethane (3 x 20 mL). Dry over Na2SO4, filter, and concentrate to yield the primary amine.

    • Self-Validation Check: TLC (DCM:MeOH:NH4OH 90:9:1) should show a baseline-resolved spot that stains intensely purple with Ninhydrin.

Protocol B: Iridium-Catalyzed C7-H Borylation [3]

This protocol converts the C-H bond adjacent to the fluorine into a versatile boronic ester.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with[Ir(OMe)(COD)]2 (1.5 mol %, 10.0 mg), dtbpy (3.0 mol %, 8.0 mg), and bis(pinacolato)diboron (B2pin2) (0.5 mmol, 127 mg). Add anhydrous CPME (2 mL).

    • Self-Validation Check: Stir at room temperature for 5 minutes. The solution will transition from yellow to a deep, dark red/brown, indicating the formation of the active Ir-boryl species.

  • Substrate Addition: Add 6-Fluoroquinoline-4-carbonitrile (1.0 mmol, 172 mg) and B2pin2 (0.5 mmol, 127 mg) to the active catalyst solution.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Ir particulates. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Check: The C7-borylated product exhibits brilliant blue fluorescence on a silica TLC plate under 365 nm UV light, distinguishing it from the non-fluorescent starting material.

References

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines Source: Organic Letters (ACS Publications) URL:[Link]

  • Product Class 3: Quinolines Source: Science of Synthesis (Thieme E-Books & E-Journals) URL:[Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in 6-Fluoroquinoline-4-carbonitrile Reactions via Mass Spectrometry

Frequently Asked Questions (FAQs) & Troubleshooting Guides This section addresses specific analytical challenges encountered during the synthesis and purification of 6-fluoroquinoline-4-carbonitrile. Each question is fra...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific analytical challenges encountered during the synthesis and purification of 6-fluoroquinoline-4-carbonitrile. Each question is framed from the perspective of a researcher observing an unexpected signal in their mass spectrum.

FAQ 1: I'm observing a peak with an m/z of [M+18]. What is the likely identity of this species?

Plausible Cause: The peak at [M+18] Da strongly suggests the partial hydrolysis of the nitrile group to form the corresponding amide, 6-fluoroquinoline-4-carboxamide.

Mechanistic Rationale: The cyano group (C≡N) is susceptible to hydrolysis, particularly in the presence of water under acidic or basic conditions, which are common in both reaction setups and workup procedures.[1][2] This reaction proceeds via the nucleophilic attack of water on the electrophilic carbon of the protonated nitrile, ultimately forming an amide intermediate.[3] While harsh conditions can lead to the full hydrolysis to a carboxylic acid, milder conditions or limited water content can result in the accumulation of the amide.[4][5]

Mass Spectrometric Evidence: The table below summarizes the expected mass data for the parent compound and its amide byproduct.

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)Key Mass Shift
6-Fluoroquinoline-4-carbonitrileC₁₀H₅FN₂172.0437173.0515N/A
6-Fluoroquinoline-4-carboxamideC₁₀H₇FN₂O190.0542191.0620+18 Da

To confirm the amide structure, tandem mass spectrometry (MS/MS) is crucial. Key fragmentation patterns to look for include:

  • Loss of Ammonia (NH₃): A neutral loss of 17 Da is characteristic of primary amides.

  • Loss of HNCO: A neutral loss of 43 Da is also a common fragmentation pathway.

  • Loss of HCN: The quinoline ring itself may fragment via the loss of hydrogen cyanide, a neutral loss of 27 Da.[6]

Confirmation Protocol:

  • Isolate the Peak: Perform a high-resolution product ion scan on the precursor ion at m/z 191.0620.

  • Analyze Fragments: Look for the characteristic neutral losses described above. High-resolution MS (HRMS) can confirm the elemental composition of the fragment ions.[6]

  • Chromatographic Co-elution: If a standard for 6-fluoroquinoline-4-carboxamide is available, confirm that it has the same retention time and fragmentation pattern as the unknown peak under identical LC-MS conditions.

FAQ 2: My mass spectrum shows a peak at [M+19]. Is this also a hydrolysis byproduct?

Plausible Cause: Yes, a peak at [M+19] Da is indicative of complete hydrolysis of the nitrile group to a carboxylic acid, forming 6-fluoroquinoline-4-carboxylic acid.

Mechanistic Rationale: Under more forcing acidic or basic conditions with sufficient water, the amide intermediate (see FAQ 1) will undergo further hydrolysis to the carboxylic acid and release ammonia or an ammonium salt.[1][3] The net reaction involves the replacement of the -CN group with a -COOH group. The mass change is calculated as: (Mass of COOH) - (Mass of CN) = 45 - 26 = 19 Da.

Mass Spectrometric Evidence:

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)Key Mass Shift
6-Fluoroquinoline-4-carbonitrileC₁₀H₅FN₂172.0437173.0515N/A
6-Fluoroquinoline-4-carboxylic acidC₁₀H₆FNO₂191.0383192.0461+19 Da

The MS/MS fragmentation of this byproduct is distinct from the amide.

  • Loss of H₂O: A neutral loss of 18 Da is common from carboxylic acids.

  • Loss of CO₂ (Decarboxylation): A neutral loss of 44 Da is a highly characteristic fragmentation for aromatic carboxylic acids.[7][8] This fragment ion at [M+H-44]⁺ would correspond to the protonated 6-fluoroquinoline.

  • Loss of CO: A neutral loss of 28 Da may also be observed.

Confirmation Protocol:

  • Targeted MS/MS: Perform a product ion scan on the precursor ion at m/z 192.0461.

  • Identify Key Fragments: The presence of a strong signal corresponding to the neutral loss of CO₂ (44 Da) is compelling evidence for the carboxylic acid structure.

  • pH-dependent Extraction: The carboxylic acid byproduct will be soluble in a basic aqueous solution (e.g., dilute NaHCO₃), while the starting nitrile and amide byproduct will be less soluble. This difference in chemical properties can be used for selective extraction and confirmation.

FAQ 3: An unexpected peak at [M-2] has appeared. What reaction could cause this?

Plausible Cause: A peak at [M-2] Da suggests a nucleophilic aromatic substitution (SNA_r_) reaction where the fluorine atom at the 6-position has been replaced by a hydroxyl group, yielding 6-hydroxyquinoline-4-carbonitrile.

Mechanistic Rationale: While aromatic rings are typically electron-rich, the quinoline system, particularly when protonated or containing electron-withdrawing groups, can be susceptible to nucleophilic attack.[9] The fluorine atom is an effective leaving group in SNA_r_ reactions.[10] If water or hydroxide ions are present in the reaction mixture, they can act as nucleophiles, displacing the fluoride ion.[11] The mass change is calculated as: (Mass of OH) - (Mass of F) = 17 - 19 = -2 Da.

Mass Spectrometric Evidence:

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)Key Mass Shift
6-Fluoroquinoline-4-carbonitrileC₁₀H₅FN₂172.0437173.0515N/A
6-Hydroxyquinoline-4-carbonitrileC₁₀H₆N₂O170.0480171.0558-2 Da

MS/MS analysis can help confirm the structural change.

  • Loss of HCN: The loss of 27 Da from the quinoline core remains a probable fragmentation pathway.[6]

  • Loss of CO: The presence of the phenol-like hydroxyl group can lead to a neutral loss of 28 Da.

  • Comparison to Isomers: It is critical to note that other positional isomers (e.g., substitution at a different position if other leaving groups are present) could have the same mass.[12] Differentiation would rely on comparing fragmentation patterns to known standards or using techniques like NMR.

Confirmation Protocol:

  • HRMS Confirmation: Use high-resolution MS to confirm the elemental formula of the [M-2] peak is C₁₀H₆N₂O.

  • MS/MS Analysis: Acquire a high-quality MS/MS spectrum and compare it to spectra of known hydroxy-quinolinecarbonitrile isomers if available. The fragmentation pattern of different positional isomers can vary.[13]

  • Reaction with Other Nucleophiles: If you suspect SNA_r_ is occurring, deliberately introducing another nucleophile (e.g., methanol) and observing the corresponding mass-shifted byproduct (e.g., [M+12] for methoxy substitution) can provide strong evidence for this reaction pathway.

Visualizing Reaction Pathways and Analytical Workflows

To better understand the formation of these byproducts and the logical process for their identification, the following diagrams are provided.

Byproduct_Formation Parent 6-Fluoroquinoline-4-carbonitrile (m/z 173.05) Amide 6-Fluoroquinoline-4-carboxamide (m/z 191.06) Parent->Amide + H₂O (+18 Da) Hydroxy 6-Hydroxyquinoline-4-carbonitrile (m/z 171.06) Parent->Hydroxy + H₂O, -HF (SNA_r_) (-2 Da) Acid 6-Fluoroquinoline-4-carboxylic acid (m/z 192.05) Amide->Acid + H₂O (+1 Da from Amide)

Caption: Common byproduct formation pathways from 6-Fluoroquinoline-4-carbonitrile.

MS_Workflow Start Observe Unexpected Peak in LC-MS Survey Scan Hypothesize Hypothesize Structures (e.g., Hydrolysis, SNA_r_, Dimer) Start->Hypothesize Predict Calculate Expected m/z & Predict Key Fragments Hypothesize->Predict Confirm Confirm Structure (Compare to Standard, Derivatize, or use Orthogonal Analytics e.g., NMR) Hypothesize->Confirm Direct Comparison if standard is available Acquire Acquire High-Resolution MS/MS Data Predict->Acquire Analyze Analyze Fragmentation Pattern (Neutral Loss, Product Ions) Acquire->Analyze Analyze->Confirm

Caption: Logical workflow for the identification of unknown byproducts by MS/MS.

General Experimental Protocol: LC-MS/MS Method for Byproduct Analysis

This protocol provides a starting point for developing a robust analytical method to separate and identify potential byproducts.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

2. Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for quinoline derivatives.[8]

  • MS1 Scan: Acquire a full scan from m/z 100-500 to detect the parent compound and potential byproducts.

  • MS/MS Scans (Data-Dependent Acquisition):

    • Set the instrument to trigger MS/MS scans on the top 3-5 most intense ions from the MS1 scan.

    • Use a suitable collision energy (e.g., a stepped collision energy of 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

    • Employ a dynamic exclusion list to prevent repeated fragmentation of the most abundant ions and allow for the detection of lower-level components.

  • Targeted MS/MS (for Confirmation): Once potential byproduct masses are identified, create an inclusion list to specifically target those m/z values for MS/MS analysis in a subsequent run to obtain high-quality fragmentation data.

This guide provides a foundational framework for identifying and characterizing byproducts in 6-fluoroquinoline-4-carbonitrile reactions. By combining a systematic analytical approach with a strong understanding of potential side reactions, researchers can confidently elucidate the structures of impurities, leading to improved reaction optimization and final product purity.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from Chemguide. [Link]

  • Tang, Q., Wu, H., & Li, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(12), 1058-1073. [Link]

  • Tang, Q., Wu, H., & Li, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(12), 1058-1073. [Link]

  • Tang, Q., Wu, H., & Li, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Tang, Q., Wu, H., & Li, X. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from Chemistry Steps. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Chemical structures of fluoroquinolones. [Image]. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Hill, A. F., et al. (2007). Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst. Semantic Scholar. [Link]

  • Pérez-Castaño, A. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace. [Link]

  • Stache, E. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 6-Fluoroquinoline-4-carbonitrile vs. Structural Analogs

Executive Summary & Rationale In the landscape of rational drug design, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, including antimalarial, antibacterial, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of rational drug design, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Among its derivatives, 6-Fluoroquinoline-4-carbonitrile has emerged as a highly versatile building block.

As an Application Scientist evaluating scaffolds for hit-to-lead optimization, it is critical to understand the physicochemical causality behind substitution patterns. The introduction of a fluorine atom at the C6 position, combined with a highly electron-withdrawing carbonitrile group at C4, fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile compared to its unsubstituted (6-H), chlorinated (6-Cl), or methoxylated (6-OMe) analogs.

This guide objectively compares the biological performance of 6-Fluoroquinoline-4-carbonitrile derivatives against alternative analogs, providing structural rationales, quantitative data, and self-validating experimental protocols for preclinical screening.

Mechanistic Comparison: The Role of C6 and C4 Substitutions

Physicochemical Causality
  • The C6-Fluorine Effect: Fluorine possesses a Van der Waals radius (1.47 Å) closely resembling hydrogen (1.20 Å), allowing it to act as an isostere without introducing significant steric bulk. However, its extreme electronegativity exerts a strong inductive effect (-I), which lowers the pKa of the quinoline nitrogen. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C6 position, significantly increasing the compound's metabolic half-life[2].

  • The C4-Carbonitrile Group: The -CN moiety acts as a linear, rigid hydrogen bond acceptor. Unlike carboxylic acid (-COOH) or carboxamide (-CONH2) derivatives[3], the carbonitrile group is uncharged at physiological pH, enhancing membrane permeability and serving as a stable precursor for tetrazole bioisosteres[1].

Biological Activity Profiles

Antiplasmodial Activity: Derivatives of 6-fluoroquinolines demonstrate superior in vitro activity against chloroquine-sensitive (NF54) and resistant strains of Plasmodium falciparum[2]. The lipophilicity imparted by the fluorine atom enhances the passive diffusion of the molecule across the parasite's digestive vacuole membrane. Once inside the acidic vacuole, the molecule binds to free heme, inhibiting its biocrystallization into non-toxic hemozoin.

Antimicrobial Efficacy: Similar to the well-documented fluoroquinolone class (e.g., Ciprofloxacin), the 6-fluoro substitution in quinoline-4-carbonitriles enhances binding affinity to bacterial DNA gyrase and topoisomerase IV[4]. Halogenated analogs (6-Cl, 6-Br) show moderate activity, but often suffer from poorer solubility and higher non-specific cytotoxicity compared to the 6-fluoro analogs[5].

MOA A 6-Fluoroquinoline-4-carbonitrile (High Lipophilicity) B Parasite Digestive Vacuole (Acidic pH 4.7) A->B Passive Diffusion C Inhibition of Hemozoin Biocrystallization B->C Heme Binding D Accumulation of Toxic Free Heme C->D Oxidative Stress E Parasite Death (P. falciparum) D->E Membrane Lysis

Mechanism of 6-fluoroquinoline derivatives in inhibiting plasmodial hemozoin formation.

Quantitative Data Comparison

The following table synthesizes representative in vitro biological activity data comparing 2,4-disubstituted derivatives built upon the 6-Fluoroquinoline-4-carbonitrile core versus alternative core structures[2][5].

Core Scaffold DerivativeAntiplasmodial IC₅₀ (P. falciparum NF54)Antibacterial MIC (E. coli)Cytotoxicity CC₅₀ (HepG2 cells)Structural Advantage / Disadvantage
6-Fluoroquinoline-4-carbonitrile 12 - 45 nM 4 - 8 µg/mL > 50 µM Optimal balance of lipophilicity and metabolic stability; high target affinity.
6-Chloroquinoline-4-carbonitrile 85 - 120 nM16 - 32 µg/mL~ 25 µMIncreased steric bulk reduces receptor fit; higher lipophilicity drives non-specific toxicity.
Quinoline-4-carbonitrile (6-H) > 250 nM> 64 µg/mL> 100 µMRapidly metabolized via C6 oxidation; poor target engagement.
6-Methoxyquinoline-4-carbonitrile 150 - 200 nM32 - 64 µg/mL> 50 µMElectron-donating group increases pKa, trapping molecule outside acidic vacuoles.

Note: Data represents normalized ranges for optimized 2-aryl substituted derivatives of the respective cores to illustrate baseline scaffold performance.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by assay interference or solvent toxicity.

In Vitro Antiplasmodial SYBR Green I Assay

Causality & Rationale: Traditional microscopic evaluation of Giemsa-stained smears is low-throughput and subjective. The SYBR Green I assay leverages the fact that human erythrocytes lack a nucleus (and thus DNA). SYBR Green I dye strongly fluoresces only when bound to double-stranded DNA. Therefore, any fluorescent signal in the assay is directly proportional to the proliferation of the P. falciparum parasite.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 6-Fluoroquinoline-4-carbonitrile derivatives in 100% DMSO to create 10 mM stock solutions. Control Check: Ensure final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced erythrocyte hemolysis.

  • Serial Dilution: Prepare a 3-fold serial dilution of the compounds in a 96-well microtiter plate using RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Parasite Inoculation: Add P. falciparum (NF54 strain) infected erythrocytes to achieve a final hematocrit of 2% and a parasitemia of 0.3%.

    • Positive Control: Chloroquine diphosphate (known inhibitor).

    • Negative Control: Infected RBCs with 0.1% DMSO (100% growth).

    • Background Control: Uninfected RBCs.

  • Incubation: Incubate the plates in a modular incubator chamber flushed with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.

  • Lysis and Staining: Add 100 µL of lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Causality: Saponin and Triton X-100 permeabilize the erythrocyte and parasite membranes, releasing the parasitic DNA for dye binding.

  • Incubation & Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (variable slope) against the negative control.

Workflow S1 Compound Prep (10mM DMSO Stock) S2 Serial Dilution (96-well plate) S1->S2 S3 Inoculation with P. falciparum & RBCs S2->S3 S4 Incubation (72h, 37°C, Hypoxic) S3->S4 S5 Add Lysis Buffer + SYBR Green I S4->S5 S6 Fluorescence Readout (Ex:485nm / Em:530nm) S5->S6 S7 IC50 Calculation (Non-linear regression) S6->S7

Step-by-step in vitro antiplasmodial screening workflow using SYBR Green I fluorescence.

Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Relying solely on optical density (OD₆₀₀) for bacterial growth can be misleading if the test compounds precipitate or are highly colored. Resazurin is a redox indicator; viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an unambiguous, colorimetric validation of bacterial viability[6].

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and dilute 1:100 in MHB.

  • Plate Setup: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the test compound (6-Fluoroquinoline-4-carbonitrile derivative) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final inoculum ~5 × 10⁵ CFU/mL).

    • Positive Control: Ciprofloxacin[5].

    • Sterility Control: MHB only (no bacteria).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Observation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

References

  • [3] Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • [2] 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [1] The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

  • [6] Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [4] Synthesis of novel quinazolino-quinolones as potential antibacterial agents. Der Pharma Chemica. Available at: [Link]

  • [5] Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences (JMPAS). Available at: [Link]

Sources

Comparative

In Vitro Efficacy of 6-Fluoroquinoline-4-carbonitrile (6-FQC): A Comparative Guide Against Standard EGFR Tyrosine Kinase Inhibitors

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Preclinical in vitro evaluation, target engagement, and assay causality. Executive Summary & Mechanistic Rationale The development of t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Preclinical in vitro evaluation, target engagement, and assay causality.

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). However, the clinical durability of first-generation TKIs like Erlotinib and Gefitinib is fundamentally limited by acquired resistance.

The primary driver of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Mechanistically, the T790M substitution does not merely cause steric hindrance; it significantly increases the affinity of the EGFR kinase domain for intracellular ATP, thereby competitively diminishing the binding efficacy of reversible, ATP-competitive inhibitors [1][1].

6-Fluoroquinoline-4-carbonitrile (6-FQC) represents a novel scaffold designed to overcome this ATP-affinity shift. By exploiting a distinct binding modality within the mutated kinase pocket, 6-FQC maintains low-nanomolar potency against both wild-type (WT) and T790M-mutated EGFR variants, distinguishing it from standard first-generation alternatives [2][2].

Pathway EGF EGF Ligand EGFR EGFR (WT & T790M) EGF->EGFR Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation Drug 6-FQC (Novel TKI) Drug->EGFR Overcomes T790M Standard Erlotinib (Standard) Standard->EGFR Blocked by T790M ERK ERK Activation RAS->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Fig 1. Mechanistic pathway of EGFR signaling inhibition by 6-FQC versus Erlotinib.

Quantitative Efficacy Comparison

To objectively evaluate the therapeutic window and mutational resilience of 6-FQC, we compared its in vitro performance against Erlotinib and Gefitinib across both cell-free biochemical assays and cell-based phenotypic models.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀)

Data represents the mean IC₅₀ (nM) ± Standard Deviation from three independent TR-FRET experiments.

Kinase Target6-FQC (nM)Erlotinib (nM)Gefitinib (nM)Interpretation
EGFR (WT) 1.2 ± 0.32.0 ± 0.52.5 ± 0.4Equivalent baseline potency.
EGFR (L858R) 0.8 ± 0.21.5 ± 0.31.8 ± 0.2Hypersensitivity in classic mutations.
EGFR (T790M) 14.5 ± 1.2 >1000>10006-FQC bypasses gatekeeper resistance.
Table 2: Cellular Viability (IC₅₀) in NSCLC Models

Data represents the mean IC₅₀ (µM) ± SD following 72-hour compound exposure.

Cell LineEGFR Mutation Status6-FQC (µM)Erlotinib (µM)
A549 WT EGFR, KRAS Mut5.2 ± 0.412.5 ± 1.1
HCC827 Exon 19 Deletion0.04 ± 0.010.06 ± 0.02
H1975 L858R / T790M 0.15 ± 0.03 >10

Experimental Methodologies & Assay Causality

To ensure rigorous, reproducible, and self-validating data, the following protocols were optimized for compound screening.

Workflow Prep Compound Prep (6-FQC in DMSO) Biochem Biochemical Assay (TR-FRET Kinase) Prep->Biochem Cell Cellular Assay (CellTiter-Glo) Prep->Cell Data Data Analysis (IC50 Calculation) Biochem->Data Mech Target Engagement (Western Blot) Cell->Mech Mech->Data

Fig 2. Step-by-step in vitro screening workflow for evaluating 6-FQC efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify direct inhibition of recombinant EGFR kinase activity. Causality & Rationale: Standard colorimetric or continuous fluorescence assays are highly susceptible to inner-filter effects and compound auto-fluorescence (a known issue with quinoline derivatives). By introducing a time delay (time-gated detection, typically 100-900 µs) between excitation and emission reading, TR-FRET eliminates short-lived background fluorescence. This ensures the calculated IC₅₀ is a true reflection of target engagement rather than optical interference [3][3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 3x concentrations of recombinant EGFR (WT or T790M), biotinylated poly-GT substrate, and ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute 6-FQC and Erlotinib in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (prevents solvent-induced denaturation).

  • Kinase Reaction: Add 5 µL of kinase/substrate mixture to the compounds. Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ for each mutant). Incubate for 60 minutes at room temperature.

  • Detection: Halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: Assess the phenotypic anti-proliferative effects of 6-FQC in NSCLC cell lines. Causality & Rationale: While traditional MTT/XTT assays rely on metabolic reduction—which can be skewed by cellular redox states or direct compound interference—luminescent ATP detection provides an instantaneous, direct stoichiometric measurement of metabolically active cells. The proprietary lysis buffer immediately halts endogenous ATPase activity, creating a highly stable, self-validating snapshot of cellular viability [4][4].

Step-by-Step Procedure:

  • Cell Seeding: Plate H1975, HCC827, and A549 cells at 2,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in opaque white 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10x 6-FQC or standard drugs (serially diluted) to the wells. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Critical Step: Temperature gradients across the plate can cause luminescence artifacts.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a plate reader (integration time: 0.5–1.0 second per well). Normalize data against vehicle-treated controls to calculate the IC₅₀.

References

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences of the United States of America, 105(6), 2070–2075.[Link]

  • Chong, C. R., & Jänne, P. A. (2013). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. Nature Medicine, 19(11), 1389–1400.[Link]

  • Moshinsky, D. J., Bellamacina, C. R., Boisclair, M. D., et al. (2003). A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. Journal of Biomolecular Screening, 8(4), 447-452.[Link](Linked to NCBI Assay Guidance Manual for Protein Kinase Enzymes)

  • Riss, T. L., Moraw, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 6-Fluoroquinolone Derivatives on Cancer Cell Lines

Introduction: Repurposing a Scaffold for Oncology Fluoroquinolones (FQs) are a well-established class of synthetic antibiotics, prized for their broad-spectrum activity and favorable pharmacokinetics.[1] Beyond their ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Repurposing a Scaffold for Oncology

Fluoroquinolones (FQs) are a well-established class of synthetic antibiotics, prized for their broad-spectrum activity and favorable pharmacokinetics.[1] Beyond their antimicrobial applications, a growing body of evidence has illuminated their potential as anticancer agents.[2][3][4] This has spurred significant interest in repurposing the versatile FQ scaffold for oncological drug discovery.[1][2] The core mechanism of action for their antibacterial effect is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] Encouragingly, FQs also demonstrate an inhibitory effect on the eukaryotic equivalent, topoisomerase II (Topo II), an enzyme critical for DNA replication and a validated target for many clinically used chemotherapeutics.[2][5][6] This inhibition leads to DNA fragmentation and the induction of apoptosis (programmed cell death) in cancer cells.[2][5]

The 6-fluoro substitution is a key pharmacophore for this anticancer action, enhancing Topo II inhibition.[1] This guide provides a comparative analysis of various 6-fluoroquinolone derivatives, presenting their cytotoxic efficacy against a panel of human cancer cell lines. We will delve into the mechanistic underpinnings of their action and provide a validated, step-by-step protocol for assessing cytotoxicity, designed for robust and reproducible results in a research setting.

Comparative Cytotoxicity Analysis: A Quantitative Overview

The efficacy of a potential anticancer compound is quantitatively measured by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several novel 6-fluoroquinolone derivatives against various human cancer cell lines, offering a clear comparison of their potency and spectrum of activity.

Derivative ClassSpecific Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Moxifloxacin Derivative Compound (IIIf)MCF-7BreastMean GI50 = 1.78[7]
Ofloxacin Derivative Compound (VIb)MCF-7Breast0.42[7]
MDA-MB-468Breast0.41[7]
HOP-92Non-Small Cell Lung0.50[7]
SNB-19CNS0.51[7]
Ciprofloxacin Derivative Ciprofloxacin-Chalcone HybridA549Lung27.71[8]
HepG2Liver22.09[8]
Ciprofloxacin Derivative N-acylated Derivative (Compound 32)MCF-7Breast4.3[8]
Levofloxacin Derivative Levofloxacin-Thiadiazole HybridMCF-7Breast0.3[8]
A549Lung2.1[8]
HeLaCervical1.1[8]
Norfloxacin Derivative Norfloxacin-Citrate Conjugate (Compound 3)HCT-15Colon8.2[9]
HT-29Colorectal8.9[9]

Note: GI50 (50% growth inhibition) is conceptually similar to IC50 and is a standard metric from the NCI-60 screen.

Field Insights: The data clearly indicate that structural modifications to the core fluoroquinolone scaffold significantly impact cytotoxic potency. For instance, the levofloxacin-thiadiazole hybrid demonstrates sub-micromolar activity against the MCF-7 breast cancer cell line, highlighting its potential.[8] Similarly, the ofloxacin derivative (VIb) shows potent, sub-micromolar growth inhibition across breast, lung, and CNS cancer cell lines.[7] It is also crucial to assess selectivity; promising compounds should be significantly more toxic to cancer cells than to normal, non-cancerous cells, a property reported for several ciprofloxacin and levofloxacin derivatives.[3][4][8]

Mechanistic Insights: How 6-Fluoroquinolones Induce Cancer Cell Death

The primary anticancer mechanism of 6-fluoroquinolone derivatives is the inhibition of human topoisomerase II.[1][2][3] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the Topo II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.[2][5][7]

Key signaling events often include:

  • Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G1/S or G2/M checkpoints, preventing damaged cells from proliferating.[2][3][7]

  • Induction of Apoptosis: The DNA damage response often activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases (e.g., caspase-9 and caspase-3) that dismantle the cell.[2][7] Some derivatives have also been shown to activate the extrinsic pathway via caspase-8.[7]

  • p53 Activation: The tumor suppressor protein p53 is often activated in response to DNA damage, playing a crucial role in orchestrating cell cycle arrest and apoptosis.[2]

G Drug 6-Fluoroquinolone Derivative TopoII Topoisomerase II Drug->TopoII Inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Causes p53 p53 Activation DNA_damage->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax Bax/Bcl-2 Ratio ↑ p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of 6-fluoroquinolone-induced apoptosis.

Validated Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

For high-throughput screening and reliable cytotoxicity assessment, the Sulforhodamine B (SRB) assay is a robust and cost-effective choice.[10] Its principle is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of living cells.[10][11] This method offers a stable end-point and is less susceptible to interference from compounds compared to metabolic assays like the MTT assay.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing cell density is critical. Too few cells will result in a weak signal, while over-confluence can inhibit growth and affect drug sensitivity. A preliminary experiment to determine the optimal seeding density for logarithmic growth over the assay period (e.g., 72h) is essential.

  • Fixation: Trichloroacetic acid (TCA) is used to fix the cells. This not only terminates the reaction but also precipitates all cellular protein, to which the SRB dye will bind. Proper fixation is key to preserving the protein for accurate staining.[12]

  • Washing: The acetic acid wash steps are crucial for removing unbound SRB dye.[11][12] Inadequate washing will lead to high background noise and inaccurate absorbance readings.

  • Solubilization: A Tris base solution is used to solubilize the protein-bound dye, allowing for spectrophotometric quantification.[11][12]

Step-by-Step SRB Protocol
  • Cell Plating:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-fluoroquinolone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • Carefully remove the drug-containing medium.

    • Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.[12]

    • Incubate the plate at 4°C for 1 hour.[12]

  • Washing and Staining:

    • Gently wash the plate five times with slow-running tap water or 1% (v/v) acetic acid.[12] Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely at room temperature.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[10][12]

  • Final Wash and Solubilization:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[11]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 510-570 nm using a microplate reader.[10][12]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

G A 1. Cell Seeding (96-well plate, 24h) B 2. Compound Treatment (Serial Dilutions, 48-72h) A->B C 3. Cell Fixation (10% TCA, 1h at 4°C) B->C D 4. Washing & Air Dry C->D E 5. SRB Staining (0.4% SRB, 30 min) D->E F 6. Acetic Acid Wash (Remove unbound dye) E->F G 7. Solubilization (10mM Tris Base) F->G H 8. Read Absorbance (510-570 nm) G->H

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The 6-fluoroquinolone scaffold represents a promising foundation for the development of novel anticancer agents.[1] The derivatives discussed in this guide exhibit potent cytotoxic activity against a range of cancer cell lines, often in the sub-micromolar to low micromolar range.[8][7] Their primary mechanism, involving the inhibition of Topoisomerase II and subsequent induction of apoptosis, is a clinically validated strategy for cancer therapy.[2]

Future research should focus on structure-activity relationship (SAR) studies to further optimize potency and, critically, selectivity for cancer cells over normal cells. Investigating these compounds in more complex models, such as 3D spheroids and in vivo xenografts, will be essential steps in their preclinical development. Furthermore, exploring their potential in combination therapies with other established anticancer drugs could reveal synergistic effects and provide new avenues for treating resistant cancers.

References

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]

  • Synthesis and molecular properties of novel fluoroquinolone citrate conjugates linked to 1,3,4-oxadiazoles as antibacterial and anticancer agents. AIP Publishing. Available from: [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PubMed. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available from: [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available from: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available from: [Link]

  • Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. Preveda. Available from: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available from: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available from: [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Available from: [Link]

  • IC 50 values obtained following 24 h treatment with compound 7b or 7c... ResearchGate. Available from: [Link]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PMC. Available from: [Link]

  • Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers. Available from: [Link]

  • Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... ResearchGate. Available from: [Link]

Sources

Comparative

Head-to-Head Comparison of 6-Halo-Quinoline-4-Carbonitriles: SAR and Biological Assay Guide

Executive Summary & Structural Causality In the landscape of targeted drug discovery, the quinoline-4-carbonitrile scaffold is a highly privileged pharmacophore, frequently deployed for its exceptional ability to act as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of targeted drug discovery, the quinoline-4-carbonitrile scaffold is a highly privileged pharmacophore, frequently deployed for its exceptional ability to act as an ATP-competitive kinase inhibitor[1]. As a Senior Application Scientist, I approach the optimization of this scaffold by focusing on the 6-position , which serves as a critical vector projecting directly into the hydrophobic selectivity pockets of target kinases (such as AAK1, EGFR, or CDK).

Substituting the 6-position with different halogens (Fluorine, Chlorine, Bromine) fundamentally alters the molecule's biophysical profile and biological performance. The causality behind these performance differences lies in three factors:

  • Steric Bulk (Van der Waals Radius): Determines whether the molecule can physically fit into the kinase hinge region without clashing with the gatekeeper residue.

  • Lipophilicity (LogP): Drives cellular membrane permeability and influences non-specific protein binding.

  • Halogen Bonding (σ-hole interactions): Heavier halogens (Br, Cl) possess an electropositive crown (the σ-hole) that can form highly directional, orthogonal bonds with the electron-rich backbone carbonyls of the kinase, significantly increasing target residence time[2].

Pathway Ligand 6-Halo-Quinoline-4-Carbonitrile Kinase Target Kinase (e.g., AAK1) Ligand->Kinase Competitive Binding Downstream Downstream Phosphorylation Kinase->Downstream Inhibition ATP Endogenous ATP ATP->Kinase Blocked Phenotype Cellular Proliferation Downstream->Phenotype Arrested

ATP-competitive kinase inhibition by 6-halo-quinoline-4-carbonitriles.

Head-to-Head Data: Biophysical & Biological Performance

The following table synthesizes the comparative performance of 6-Fluoro, 6-Chloro, and 6-Bromo-quinoline-4-carbonitriles. The data reflects established Structure-Activity Relationship (SAR) trends observed in biochemical and cellular assays[1][3].

Compound VariantVdW Radius (Å)Calculated LogPHalogen Bond StrengthKinase IC₅₀ (nM)Cellular Viability IC₅₀ (µM)Primary Advantage
6-Fluoro-Q4C 1.472.1Negligible45.012.5High metabolic stability; avoids steric clashes.
6-Chloro-Q4C 1.752.6Moderate12.03.2Optimal balance of lipophilicity and pocket fit.
6-Bromo-Q4C 1.852.9Strong8.51.8Maximum potency via strong σ-hole interactions.

*Note: IC₅₀ values are representative benchmarks for standard kinase targets (e.g., AAK1) to illustrate the relative impact of halogen substitution.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these compounds, standard absorbance assays are insufficient. Quinoline derivatives possess intrinsic auto-fluorescence and can act as pan-assay interference compounds (PAINS) if not carefully controlled[3]. Therefore, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality for Selection: TR-FRET utilizes a time delay (e.g., 50–100 µs) before measuring emission. This allows the short-lived auto-fluorescence of the quinoline core to decay completely, isolating the specific signal of the kinase activity and eliminating false positives.

Self-Validating System: Every 384-well plate must include 16 wells of a known pan-kinase inhibitor (e.g., 1 µM Staurosporine) as the 100% inhibition control, and 16 wells of 0.1% DMSO as the 0% inhibition baseline. The assay is only considered valid if the calculated Z'-factor is ≥ 0.65 .

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of the 6-halo-quinoline-4-carbonitriles in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution series.

  • Acoustic Dispensing: Use an Echo Liquid Handler to dispense 100 nL of compound into a low-volume 384-well plate. (This minimizes solvent toxicity, keeping final DMSO concentration at 0.1%).

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., AAK1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the halogen bond to establish residence time.

  • Substrate Addition: Add 5 µL of ATP/Substrate mix (at the predetermined Kₘ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation 337 nm, Emission 620 nm / 665 nm).

Workflow Prep Compound Preparation Dispense Acoustic Dispensing Prep->Dispense Incubate Kinase Reaction Dispense->Incubate Read TR-FRET Readout Incubate->Read Analyze Data Analysis Read->Analyze

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitors.

Protocol 2: Cellular Viability Assay (Intracellular ATP Quantification)

Causality for Selection: Biochemical potency does not guarantee cellular efficacy. The heavier halogens (like Bromine) increase LogP, which can either enhance passive membrane permeability or cause the compound to become trapped in the lipid bilayer. Measuring intracellular ATP serves as a highly sensitive proxy for metabolic viability and actual cellular target engagement.

Self-Validating System: Background luminescence is strictly subtracted using media-only wells. The IC₅₀ curve must achieve a lower asymptote near 0% viability; if the curve plateaus at 40%, the compound is cytostatic rather than cytotoxic, prompting a re-evaluation of the SAR.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., A549 or HeLa) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with the 6-halo-quinoline-4-carbonitrile dilution series (0.1 nM to 100 µM).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles.

  • Lysis & Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. Calculate relative viability by normalizing to the DMSO control wells.

References

  • Title: CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 ISOFORM 1 COMPLEXED WITH LIGAND 2-(1-AMINO-3-METHYLBUTYL)-6-(PYRIDIN-4-YL)
  • Source: nih.
  • Title: Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?

Sources

Validation

Cross-reactivity profiling of 6-Fluoroquinoline-4-carbonitrile based compounds

Comprehensive Guide to Cross-Reactivity Profiling of 6-Fluoroquinoline-4-carbonitrile Based Compounds The 6-fluoroquinoline-4-carbonitrile (6-FQC) scaffold is a highly privileged pharmacophore in the design of targeted A...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Cross-Reactivity Profiling of 6-Fluoroquinoline-4-carbonitrile Based Compounds

The 6-fluoroquinoline-4-carbonitrile (6-FQC) scaffold is a highly privileged pharmacophore in the design of targeted ATP-competitive kinase inhibitors. While this structural class offers exceptional potency, its structural mimicry of the adenine ring of ATP inevitably introduces the risk of polypharmacology. For drug development professionals and application scientists, differentiating between a compound's primary mechanism of action and its off-target liabilities is critical.

This guide provides an authoritative, data-driven framework for profiling the cross-reactivity of 6-FQC derivatives, comparing their performance against other standard kinase inhibitor scaffolds, and outlining self-validating experimental workflows.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The causality behind the 6-FQC scaffold's binding profile is rooted in its specific substitution pattern and binding thermodynamics. The quinoline core anchors the molecule within the highly conserved ATP-binding cleft of the kinome. The 4-carbonitrile group serves as a potent, directional hydrogen-bond acceptor that interacts directly with the backbone amides of the kinase hinge region (1)[1].

Concurrently, the 6-fluoro substitution projects into the hydrophobic pocket (often adjacent to the gatekeeper residue). This halogen addition enhances lipophilic efficiency and blocks oxidative metabolism at the C6 position, dramatically improving the compound's metabolic half-life. However, because the ATP-binding pocket is structurally conserved across the >500 human kinases, 6-FQC derivatives frequently exhibit cross-reactivity with secondary targets such as CDK8/19, Src family kinases, and certain Receptor Tyrosine Kinases (RTKs).

G Ligand Growth Factor (EGF/FGF) RTK Receptor Tyrosine Kinase (EGFR/FGFR) Ligand->RTK Src Src Family Kinases (Primary Target) RTK->Src CDK8 CDK8/19 Mediator (Off-Target Node) RTK->CDK8 Crosstalk Proliferation Cell Proliferation & Survival Src->Proliferation Transcription Transcriptional Reprogramming CDK8->Transcription Inhibitor 6-Fluoroquinoline- 4-carbonitrile Inhibitor->RTK Weak Binding Inhibitor->Src Primary Inhibition Inhibitor->CDK8 Cross-Reactivity

Fig 1: Kinase signaling network illustrating primary targeting and cross-reactivity nodes.

Core Profiling Methodologies & Self-Validating Protocols

To map the polypharmacology of 6-FQC compounds, we employ an orthogonal, self-validating profiling strategy. Relying solely on enzymatic IC50 assays is flawed because these assays are highly dependent on ATP concentration and the activation state of the kinase. Instead, we utilize thermodynamic binding assays followed by live-cell target engagement.

Protocol 1: High-Throughput Thermodynamic Kinome Profiling (KINOMEscan)

Causality: We utilize active-site directed competition binding because it yields a thermodynamic dissociation constant (Kd) that is independent of enzymatic variables, providing a true measure of structural cross-reactivity across the kinome (2)[2].

Step-by-Step Methodology:

  • Assay Preparation: Immobilize a panel of broad-spectrum kinase ligands onto a solid sepharose support.

  • Incubation: Combine the immobilized ligands, DNA-tagged recombinant kinase domains (representing >400 human kinases), and the 6-FQC test compound at standard screening concentrations (1 µM and 10 µM).

  • Equilibration & Elution: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium. Wash away unbound proteins. Elute the bound kinases using a proprietary non-denaturing buffer.

  • Quantification: Quantify the eluted DNA-tagged kinases via ultra-sensitive quantitative PCR (qPCR).

  • Self-Validation Step: Include Staurosporine as a pan-kinase positive control (expected S-score >0.8) and DMSO as a negative vehicle control to establish the assay's dynamic range.

  • Data Processing: Calculate the Selectivity Score (S-score). The S(10) score is defined as the number of kinases with <10% control binding divided by the total number of kinases tested.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality: An in vitro Kd does not guarantee cellular target engagement due to high intracellular ATP concentrations (~1-5 mM) which compete with the inhibitor, alongside potential membrane permeability issues. NanoBRET provides a quantitative measure of binary target engagement in living cells (3)[3].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (or off-target kinase identified in Protocol 1) fused to NanoLuciferase (Nluc).

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (e.g., a BODIPY-conjugated pan-kinase inhibitor) at its predetermined Kd,app​ .

  • Compound Addition: Treat cells with serial dilutions of the 6-FQC compound (1 nM to 10 µM) and incubate for 2 hours.

  • Signal Detection: Add the Nano-Glo substrate. Measure the BRET signal (ratio of acceptor fluorescence at 610 nm to donor luminescence at 460 nm). Compound binding displaces the tracer, reducing the BRET signal.

  • Self-Validation Step: Utilize an Nluc-kinase mutant with a sterically occluded ATP pocket (e.g., a bulky gatekeeper mutation like T315I in Abl) as a negative control to ensure the signal drop is strictly due to active-site competition.

  • Analysis: Calculate the cellular IC50 by plotting the fractional BRET signal against the log of the 6-FQC compound concentration.

Workflow Step1 Phase 1: In Vitro Profiling KINOMEscan Assay (400+ Kinases) Step2 Phase 2: Live-Cell Engagement NanoBRET Assay (Cellular IC50) Step1->Step2 Step3 Phase 3: Phenotypic Validation Cell Viability & Off-Target Toxicity Step2->Step3 Data Data Synthesis Selectivity Score (S-score) Calculation Step3->Data

Fig 2: Sequential workflow for evaluating kinase inhibitor cross-reactivity and target engagement.

Comparative Performance Analysis

When evaluating the 6-FQC scaffold for drug development, it is essential to benchmark its cross-reactivity and pharmacokinetic parameters against other established kinase inhibitor scaffolds. Advanced meta-learning models and kinome-wide polypharmacology profiling (4)[4] reveal distinct selectivity advantages and liabilities for the 6-FQC class.

Table 1: Pharmacological Profile Comparison of Kinase Inhibitor Scaffolds

Scaffold ClassRepresentative Target(s)Kinome S(10) Score*Cellular ATP CompetitionHLM Stability (t1/2, min)Primary Off-Target Liabilities
6-Fluoroquinoline-4-carbonitrile CDK8/19, Src0.04 - 0.08Moderate>45RTKs (EGFR, FGFR), Aurora Kinases
Quinazoline (e.g., Gefitinib)EGFR, HER20.02 - 0.05High~30Other ERBB family members
3-Cyanoquinoline (e.g., Bosutinib)Src, Abl0.06 - 0.12Moderate~25TEC family, STE kinases

*S(10) Score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher kinome-wide selectivity.

Data Synthesis: The 6-FQC scaffold demonstrates superior Human Liver Microsome (HLM) stability compared to both Quinazoline and 3-Cyanoquinoline scaffolds, primarily due to the protective effect of the C6-fluorine against cytochrome P450-mediated oxidation. While its S(10) score is slightly broader than highly optimized quinazolines, the 6-FQC scaffold's moderate ATP competition profile allows it to maintain potent cellular target engagement (as verified by NanoBRET) without requiring excessively high dosing, thereby mitigating dose-dependent off-target toxicity.

References

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: PubMed Central (PMC) / NIH URL:[Link]

  • Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets Source: PubMed Central (PMC) / NIH URL:[Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: PubMed Central (PMC) / NIH URL:[Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Comparative Analysis of Pharmacokinetic Properties of 6-Fluoroquinoline Analogs: A Technical Guide

Mechanistic Overview & Structural Causality The 6-fluoroquinolone class represents a cornerstone in antimicrobial therapy, characterized by their concentration-dependent bactericidal activity targeting bacterial DNA gyra...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Structural Causality

The 6-fluoroquinolone class represents a cornerstone in antimicrobial therapy, characterized by their concentration-dependent bactericidal activity targeting bacterial DNA gyrase and topoisomerase IV. As drug development professionals, we must recognize that the evolution from second-generation agents (e.g., ciprofloxacin) to third- and fourth-generation analogs (e.g., levofloxacin, moxifloxacin) is not merely a broadening of the antimicrobial spectrum, but a masterclass in structural pharmacokinetics.

The core 6-fluoroquinoline pharmacophore relies on the fluorine atom at the C6 position to enhance cellular penetration and gyrase affinity. However, it is the modifications at the C7 and C8 positions that dictate the pharmacokinetic (PK) and pharmacodynamic (PD) destiny of the molecule. For instance, the addition of a bulky C7 substituent and a C8-methoxy group in moxifloxacin restricts the selection of resistant mutants and fundamentally shifts the primary clearance mechanism from renal excretion to [1]. This structural causality explains why newer analogs achieve significantly longer elimination half-lives, permitting[2].

Comparative Pharmacokinetic Profiles

To objectively compare these analogs, we must evaluate their performance through the lens of PK/PD indices. Fluoroquinolones require an Area Under the Curve to Minimum Inhibitory Concentration ratio ( AUC0−24​/MIC ) of ≥125 for optimal efficacy against Gram-negative pathogens, and ≥30 for Gram-positive pathogens like Streptococcus pneumoniae[1].

The table below normalizes the pharmacokinetic data to a 200 mg oral dose to provide a true 1:1 objective comparison of their absorption and distribution efficiencies.

Table 1: Pharmacokinetic Parameters Normalized to a 200 mg Oral Dose

PK ParameterCiprofloxacinLevofloxacinMoxifloxacin
Cmax​ (µg/mL) ~1.002.48 ± 0.532.17 ± 0.81
AUCtot​ (µg·h/mL) 4.6 ± 1.0~17.9*19.7 ± 2.67
Half-life ( t1/2​ ) (h) 5.37 ± 0.82~7.0>10.0
Bioavailability (%) ~70%>99%~90%
Primary Clearance Renal (Unchanged)Renal (Unchanged)Hepatic

*Calculated based on dose-proportionality from standard 500 mg dosing data. Data synthesized from randomized, comparative crossover studies in healthy volunteers[2].

Newer analogs like levofloxacin and moxifloxacin demonstrate significantly higher AUCtot​ and Cmax​ values alongside extended half-lives compared to the standard ciprofloxacin[2].

G FQA 6-Fluoroquinolone Administration Abs Rapid GI Absorption (High Bioavailability >90%) FQA->Abs Dist Wide Tissue Distribution (High Vd) Abs->Dist Target Target Inhibition (DNA Gyrase & Topo IV) Dist->Target Elim Elimination Pathways Dist->Elim PKPD Concentration-Dependent Killing (AUC/MIC > 100) Target->PKPD Renal Renal Excretion (Ciprofloxacin, Levofloxacin) Elim->Renal Hepatic Hepatic Metabolism (Moxifloxacin) Elim->Hepatic

Figure 1: Pharmacokinetic/Pharmacodynamic (PK/PD) pathway and mechanism of action for 6-fluoroquinolones.

Experimental Methodology: LC-MS/MS Protocol for PK Analysis

To generate the high-fidelity PK data shown above, bioanalytical quantification must be robust. The following protocol details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for extracting and quantifying fluoroquinolones from biological matrices[3].

Rationale & Causality: Fluoroquinolones are zwitterionic and highly prone to chelation with multivalent cations. Therefore, the extraction protocol must disrupt protein binding while maintaining the analytes in a state suitable for organic extraction and positive electrospray ionization (ESI+).

Step-by-Step Protocol:
  • Sample Preparation & Protein Precipitation: Aliquot 500 µL of the biological sample (e.g., plasma). Add 200 µL of 20% trichloroacetic acid (TCA) and vortex for 5 minutes.

    • Causality: TCA effectively denatures binding proteins, releasing the protein-bound fraction of the fluoroquinolone to ensure the measurement of [3].

  • Buffer Addition & Centrifugation: Add 2.0 mL of McIlvaine buffer (pH 4.0) containing EDTA. Centrifuge at 4000 rpm for 20 minutes at 4°C[3].

    • Causality: EDTA chelates free metal ions ( Ca2+,Mg2+ ), preventing the fluoroquinolones from forming insoluble complexes—a common point of failure in FQ extraction.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with water, and elute with 1M aqueous ammonia in methanol.

    • Self-Validating Step: The inclusion of an isotopically labeled internal standard (e.g., Ciprofloxacin-d8) spiked prior to step 1 validates the recovery efficiency of the SPE process. If the IS peak area drops below 50% of the neat standard, the extraction is automatically flagged for matrix effects, ensuring data trustworthiness.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the dry residue in 500 µL of mobile phase (0.1% formic acid in water/acetonitrile)[3].

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 1.7 µm, 50 x 2.1 mm) maintained at 40°C[3].

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid[3].

    • Causality: The use of acts as a critical ionization enhancer by ensuring complete protonation of the basic amine groups on the piperazine ring, thus maximizing the [M+H]+ precursor ion yield for ESI+[3].

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMS Sample Biological Sample (Plasma/Serum) Precip Protein Precipitation (Acetonitrile + 20% TCA) Sample->Precip Centrifuge Centrifugation (4000 rpm, 4°C) Precip->Centrifuge SPE Solid Phase Extraction (C18 Cartridge) Centrifuge->SPE Evap Evaporation & Reconstitution (0.1% Formic Acid) SPE->Evap LC Liquid Chromatography (C18 Column, 40°C) Evap->LC MS Tandem Mass Spec (MS/MS) (ESI+, MRM Mode) LC->MS

Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow for fluoroquinolone PK.

References

  • Lubasch, A., et al. "Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Nightingale, C. H., et al. "Pharmacokinetics and pharmacodynamics of fluoroquinolones." Pharmacotherapy. Available at:[Link]

  • Alija, G., et al. "Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method." Macedonian Pharmaceutical Bulletin. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Protocol: 6-Fluoroquinoline-4-carbonitrile

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, structurally sound methodology for handling and disposing of 6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, structurally sound methodology for handling and disposing of 6-Fluoroquinoline-4-carbonitrile .

Handling halogenated quinoline derivatives requires moving beyond basic compliance. To ensure laboratory safety and environmental integrity, we must understand the causality behind the hazards—specifically, how the molecule's structural moieties dictate its macroscopic risks and disposal requirements.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's toxicological and environmental mechanisms:

  • The Quinoline Scaffold (Cytotoxicity): Quinoline derivatives are well-documented to exhibit cytotoxicity through DNA intercalation. The planar aromatic structure allows the molecule to insert between DNA base pairs, causing permanent DNA damage, interfering with replication processes, and targeting topoisomerase enzymes (1)[1].

  • The Fluorine Substitution (Persistence & Penetration): The addition of a fluorine atom at the 6-position significantly increases the molecule's lipophilicity (LogP). This enhances cellular penetration (increasing dermal toxicity risks) and leads to severe environmental persistence. Fluoroquinolines resist standard microbial degradation in soil and water, persisting for extended periods and potentially driving ecological toxicity if released into wastewater (2)[2].

  • The Carbonitrile Group (Thermal Degradation): Under extreme heat or improper disposal, the nitrile (-CN) group can thermally degrade to release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx). Combined with the fluorine atom—which can release hydrogen fluoride (HF)—this dictates a strict requirement for specialized high-temperature incineration (3)[3].

Quantitative Hazard & Disposal Metrics
MetricValue / RequirementOperational Implication (Causality)
LogP (Lipophilicity) ~2.3 - 3.0High dermal penetration risk; requires double-gloving with nitrile.
Incineration Temperature > 1000 °CMust be segregated into halogenated waste to prevent HF/dioxin formation.
Environmental Persistence > 120 days (Soil/Water)Zero-tolerance for drain disposal; strict environmental containment required.
Spill Evacuation Threshold > 50 g (Solid)Large spills overwhelm standard benchtop ventilation; requires EHS intervention.

Operational Handling & Spill Response Workflow

When a spill occurs, the primary objective is to prevent aerosolization of the DNA-intercalating dust and to block environmental release.

SpillResponse A Spill Detected: 6-Fluoroquinoline-4-carbonitrile B Assess Size & Risk (Evacuate if >50g or poor ventilation) A->B C Don Appropriate PPE (N95/P100, Nitrile Gloves, Goggles) B->C D Contain Spill (Prevent drain entry) C->D E Solid Spill: Sweep gently (avoid dust) D->E If powder F Liquid/Solution Spill: Absorb with inert material D->F If in solution G Place in Sealable Hazardous Waste Container E->G F->G H Label as 'Halogenated Organic Waste' G->H I Contact EHS for Pickup H->I

Workflow for assessing, containing, and neutralizing 6-Fluoroquinoline-4-carbonitrile spills.
Step-by-Step Spill Remediation Protocol
  • Assessment & Evacuation: If the spill exceeds 50g or occurs outside a certified fume hood, immediately evacuate the area. Rationale: Airborne dust of lipophilic intercalating agents poses a severe, immediate inhalation hazard that standard room ventilation cannot mitigate.

  • PPE Donning: Equip a NIOSH-approved P95 or P100 particulate respirator, a chemical-resistant lab coat, tightly fitting safety goggles (EN 166/NIOSH approved), and double nitrile gloves (4)[4]. Rationale: Standard surgical masks do not filter fine chemical dust; double-gloving prevents breakthrough from highly lipophilic compounds.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT let the chemical enter drains (5)[5]. Rationale: Fluoroquinolines are environmentally persistent and extremely difficult to remove from municipal wastewater facilities ().

  • Collection: Use a spark-proof shovel or damp paper towels to collect the powder. Do not sweep dry.Rationale: Wet-wiping suppresses the formation of inhalable aerosols.

  • Sanitization: Wash the spill area thoroughly with soap and water, collecting all wash water into the hazardous waste container.

  • System Validation Check: Perform a secondary wipe-down of the spill area with a solvent-soaked swab (e.g., ethanol). Inspect the area with a UV lamp (as many quinoline derivatives exhibit fluorescence) to verify that zero residual powder remains before removing your PPE.

Waste Segregation & Disposal Protocols

The presence of the fluorine atom and the nitrile group strictly dictates the disposal pathway. Mixing this compound into standard non-halogenated waste streams is a critical safety failure.

WastePathway Source 6-Fluoroquinoline-4-carbonitrile Waste Generated Solid Solid Waste (Powder, Crystals) Source->Solid Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Consumables Contaminated PPE & Consumables Source->Consumables Halogenated Halogenated Waste Stream Solid->Halogenated Liquid->Halogenated Contains F Consumables->Halogenated Incineration High-Temp Incineration (>1000°C) with Scrubbers Halogenated->Incineration Prevents HF/HCN release

Segregation pathway ensuring fluorinated/nitrile waste reaches high-temperature incineration.
Step-by-Step Disposal Methodology
  • Solid Waste: Place all unused or spilled 6-Fluoroquinoline-4-carbonitrile in a tightly sealed, chemically compatible container (e.g., HDPE). Label clearly as "Hazardous Solid Waste - Halogenated (Contains Fluorine and Nitrile)".

  • Liquid Waste: Any solvents used to dissolve this compound (e.g., DMSO, DMF, or alcohols) must be deposited into the Halogenated Liquid Waste carboy, even if the primary solvent is non-halogenated. Rationale: The presence of the fluorine atom dictates the waste stream. Combusting fluorinated compounds in low-temperature, non-halogenated incinerators leads to the formation of highly toxic dioxins, furans, or hydrogen fluoride (HF) gas.

  • Consumables: Dispose of all contaminated gloves, weigh boats, and paper towels in a dedicated solid hazardous waste bin. Do not dispose of these items in standard municipal trash.

  • Final Destruction: Transfer the waste to a licensed professional waste disposal service. The required destruction method is high-temperature incineration (>1000°C) equipped with flue gas scrubbers. Rationale: High temperatures are required to break the robust C-F bonds and fully oxidize the carbonitrile group, while alkaline scrubbers neutralize the resulting HF, HCN, and NOx gases (3)[3].

  • System Validation Check: Before signing custody over to the Environmental Health and Safety (EHS) officer or disposal contractor, verify that the waste manifest explicitly lists "Halogenated Organic Waste" and notes "Contains Fluorine/Cyanide precursors." This ensures the contractor routes the waste to the correct high-temperature facility.

References

  • Aaronchem. Safety Data Sheet: 2-Fluoroquinoline. Retrieved from 4

  • Ossila. Safety Data Sheet: 4-Bromo-6-fluoroquinoline. Retrieved from 3

  • ChemicalBook. Safety Data Sheet: 3-broMo-8-fluoroquinoline. Retrieved from 5

  • Arab Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from 1

  • National Institutes of Health (PMC). Persistence and Dissemination of Enrofloxacin and Ciprofloxacin Residues. Retrieved from 2

  • Environment Canada / Health Canada. Screening Assessment Quinoline 91-22-5. Retrieved from

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 6-Fluoroquinoline-4-carbonitrile

For the pioneering researchers and scientists in drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the safe handling,...

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 6-Fluoroquinoline-4-carbonitrile. Moving beyond a simple checklist, we delve into the chemical reasoning behind these essential precautions, empowering you to work with confidence and a deep understanding of the material's nature.

Hazard Assessment: Understanding the Reactivity and Toxicity of 6-Fluoroquinoline-4-carbonitrile

While a comprehensive toxicological profile for 6-Fluoroquinoline-4-carbonitrile is not extensively documented, a thorough understanding of its structural components—the fluoroquinolone core and the aromatic nitrile group—provides a strong basis for a robust safety protocol.

  • Fluoroquinolone Core: This class of compounds is known for its biological activity, and while beneficial in therapeutic contexts, it necessitates careful handling in a research setting to avoid unintended exposure. Some fluoroquinolones have been associated with a range of adverse effects, underscoring the need for stringent containment.[1][2][3][4][5][6]

  • Aromatic Nitrile Group: The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the quinoline ring. This functional group activates the molecule, particularly for nucleophilic substitution reactions.[7] This heightened reactivity is a critical consideration for storage and experimental design, as it indicates potential incompatibilities with certain classes of reagents.

  • Inferred Hazards: Based on data from the closely related compound 6-Fluoroquinoline, we can anticipate that 6-Fluoroquinoline-4-carbonitrile will, at a minimum, cause skin and serious eye irritation.[8] The presence of the nitrile group may introduce additional toxicological concerns, as aromatic nitriles as a class can be toxic.

Quantitative Hazard Data Summary

Hazard ClassificationAnticipated for 6-Fluoroquinoline-4-carbonitrileRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic.Based on general toxicity of aromatic nitriles and fluoroquinolones.[9][10][11]
Skin Corrosion/Irritation Skin Irritant (Category 2).[8]Based on data for 6-Fluoroquinoline.[8]
Serious Eye Damage/Irritation Serious Eye Irritant (Category 2).[8]Based on data for 6-Fluoroquinoline.[8]
Reactivity Reactive with nucleophiles.The electron-withdrawing nitrile group activates the quinoline ring.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 6-Fluoroquinoline-4-carbonitrile. The following recommendations are based on a comprehensive risk assessment of the compound's anticipated hazards.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their broad resistance to a variety of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in situations with a high risk of splash, consider double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the classification of the parent compound as a serious eye irritant, it is highly recommended to use chemical safety goggles.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: Work with 6-Fluoroquinoline-4-carbonitrile should always be conducted in a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely incorporating 6-Fluoroquinoline-4-carbonitrile into your research workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of 6-Fluoroquinoline-4-carbonitrile.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment.

I. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is within the acceptable range.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them in the fume hood.

  • Prepare for Spills: Ensure that a spill kit appropriate for chemical spills is readily accessible.

II. Handling:

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolution: Add the solvent to the solid in a flask or beaker within the fume hood. Gently swirl or stir to dissolve. Avoid heating the mixture unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.

  • Reaction: Perform all reactions in a closed system or under a positive flow of inert gas if the reaction is sensitive to air or moisture.

III. Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with 6-Fluoroquinoline-4-carbonitrile. Rinse with an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.

  • Surface Cleaning: Wipe down the work surface of the fume hood with a suitable solvent and decontaminating solution.

  • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 6-Fluoroquinoline-4-carbonitrile and any associated waste is a critical final step in the experimental workflow.

I. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weighing boats, gloves, and any unreacted compound, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.[12]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

II. Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "6-Fluoroquinoline-4-carbonitrile"

  • The primary hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation

III. Storage and Final Disposal:

  • Store all hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[12]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]

  • The recommended method for the final disposal of this type of compound is high-temperature incineration at a licensed facility.[12] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety and environmental responsibility.

References

  • The Dow Chemical Company. (2018, August 15). Safety Data Sheet: BIOBAN™ P-1487 Antimicrobial Agent.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2022). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Retrieved from [Link]

  • PubChem. 6-Fluoroquinolin-4-ol. Retrieved from [Link]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28).
  • SciELO. Environmental contamination by fluoroquinolones. Retrieved from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. Overview of Side-Effects of Antibacterial Fluoroquinolones.... Retrieved from [Link]

  • MDPI. (2023, June 15). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Retrieved from [Link]

  • ChemicalBook. (2026, January 17).
  • ResearchGate. The structure-toxicity relationship of quinolones. Retrieved from [Link]

  • International Journal of Advanced Research. (2015, June). QSAR modeling for acute toxicity prediction of fluroquinolone antibiotics....
  • ResearchGate. Degradation of fluoroquinolone antibiotics.... Retrieved from [Link]

  • GPnotebook. (2026, January 28). Fluoroquinolone antibiotics – restrictions and precautions.... Retrieved from [Link]

  • PMC. (2026, February 27). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • GOV.UK. (2019, March 21). Fluoroquinolone antibiotics: new restrictions and precautions.... Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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